Product packaging for Butyrate(Cat. No.:CAS No. 461-55-2)

Butyrate

Cat. No.: B1204436
CAS No.: 461-55-2
M. Wt: 87.1 g/mol
InChI Key: FERIUCNNQQJTOY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Butyrate, a short-chain fatty acid (SCFA), is a critical metabolite produced by gut microbiota through the fermentation of dietary fibers and resistant starches . In research, it serves as a key tool for studying energy metabolism in colonocytes, for which it is a primary energy source . Its primary mechanisms of action include acting as a potent inhibitor of histone deacetylases (HDAC), thereby acting as an epigenetic regulator of gene expression, and signaling through specific G-protein coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109A . These pathways mediate this compound's extensive research applications, which include investigating intestinal barrier integrity, mucosal immunity, and transepithelial fluid transport . Studies utilize this compound to explore its anti-inflammatory properties in models of inflammatory bowel disease (IBD), its role in regulating body energy expenditure via the sympathetic nervous system, and its impact on insulin sensitivity and glucose homeostasis . Furthermore, this compound is a compound of significant interest in neurobiology research, where it is used to probe the gut-brain axis due to its potential neuroprotective effects in conditions like Alzheimer's and Parkinson's disease . This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7O2- B1204436 Butyrate CAS No. 461-55-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

461-55-2

Molecular Formula

C4H7O2-

Molecular Weight

87.1 g/mol

IUPAC Name

butanoate

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/p-1

InChI Key

FERIUCNNQQJTOY-UHFFFAOYSA-M

SMILES

CCCC(=O)[O-]

Canonical SMILES

CCCC(=O)[O-]

Other CAS No.

461-55-2

Synonyms

Acids, Butanoic
Acids, Butyric
Butanoic Acids
Butyrate
Butyrates
Butyric Acids
n Butyrate
n-Butyrate

Origin of Product

United States

Butyrate Biosynthesis and Metabolic Origins

Microbial Production Pathways

Substrate Utilization by Butyrogenic Bacteria

Cross-feeding Interactions (e.g., lactate (B86563), acetate)

The primary producers of butyrate belong to the Clostridium cluster within the phylum Firmicutes, including genera such as Faecalibacterium, Roseburia, Eubacterium, Anaerostipes, Coprococcus, Subdoligranulum, and Anaerobutyricum mpg.de. These bacteria synthesize this compound primarily through the butyryl-CoA:acetate (B1210297) CoA-transferase pathway, although this compound kinase terminal enzymes also play a role mpg.de. The CoA transferase route is considered the dominant mechanism for this compound synthesis in the human colonic ecosystem guidetopharmacology.orgnih.gov.

Pyruvate (B1213749) serves as a central intermediate in this compound synthesis, undergoing oxidation to acetyl coenzyme A (acetyl-CoA) nih.gov. This acetyl-CoA can then be channeled towards the production of either acetate or this compound nih.gov. Cross-feeding interactions are vital, as demonstrated by studies showing that bacterial strains possessing the CoA transferase pathway convert a significant portion of supplied glucose into lactate when acetate is absent; however, in the presence of acetate, this compound production becomes the main outcome guidetopharmacology.org. Specific bacterial species like Eubacterium hallii and Anaerostipes coli SS2/1 are known to utilize lactate and acetate via the butyryl-CoA:acetate CoA-transferase pathway to produce this compound nih.gov. Furthermore, acetate, derived from glycolysis-produced acetyl-CoA, can be converted into this compound by the enzyme butyryl-CoA:acetyl-CoA transferase researchgate.net.

Amino Acid Metabolism

While carbohydrate fermentation is the major source of SCFAs, including this compound, amino acid metabolism also contributes to this compound production, albeit to a lesser extent, with less than 1% of the large intestine microbiota utilizing these pathways researchgate.net. Amino acids such as threonine, glutamate, and lysine (B10760008) can serve as precursors for this compound synthesis by gut bacteria wikipedia.org. However, it is noteworthy that butyrogenic gut pathogens, such as Fusobacterium, often employ amino acid metabolism pathways (e.g., those involving glutamate, 4-aminothis compound, glutarate, and lysine) for butyrogenesis fishersci.at. This process can lead to the co-release of potentially harmful by-products, such as ammonia, distinguishing it from the pyruvate-fermentation pathways typically used by commensal this compound-producing bacteria fishersci.at.

This compound Metabolism in Host Tissues

This compound is the primary energy source for colonocytes, the epithelial cells lining the colon, fulfilling 70-80% of their energetic needs wikipedia.orgbiorxiv.org. This crucial role underscores this compound's importance in maintaining colonic homeostasis.

Colonocyte Utilization and Oxidation

This compound is rapidly absorbed by colonic epithelial cells nih.gov. Its uptake into colonocytes is facilitated by specific transporters, notably the monocarboxylate transporter 1 (MCT1) and sodium-coupled monocarboxylate transporter 1 (SMCT1) nih.govepa.gov. Impairment in this compound metabolism has been observed in conditions like inflammatory bowel diseases (IBD), where a reduction in this compound uptake by inflamed mucosa occurs due to the downregulation of MCT1 expression biorxiv.orgnih.govciteab.com. This can lead to a metabolic shift in colonocytes from this compound oxidation towards glucose oxidation nih.govciteab.com.

Mitochondrial β-oxidation and ATP Production

Upon entering the colonocyte, this compound is transported into the mitochondria, where it undergoes mitochondrial β-oxidation nih.gov. This metabolic pathway is critical for generating energy in the form of adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation wikipedia.orgbiorxiv.orgnih.gov. The oxidation of this compound consumes cellular oxygen, thereby contributing to the creation of a hypoxic environment within colonocytes wikipedia.orgmpg.de. This hypoxia, in turn, activates hypoxia-inducible factor (HIF) signaling, which upregulates genes essential for maintaining gut barrier function wikipedia.orgmpg.de. The significance of microbial-derived this compound for colonocyte energy metabolism is highlighted by studies in germ-free mice, which lack luminal this compound and exhibit reduced expression of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to decreased NADH/NAD+ ratios, oxidative phosphorylation, and ATP production biorxiv.org. Administration of this compound can reverse this energy-deprived state biorxiv.org.

Krebs Cycle Integration

The end-product of this compound β-oxidation is acetyl-CoA nih.gov. This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, where it is further oxidized to produce energy nih.gov. The Krebs cycle generates reduced coenzymes, NADH and FADH2, whose high-energy electrons power the electron transport chain and subsequent oxidative phosphorylation, culminating in ATP biosynthesis nih.gov. In healthy colonocytes, the metabolism of this compound to acetyl-CoA within the Krebs cycle supports cell proliferation. However, in cancerous colonocytes, a metabolic shift towards anaerobic glycolysis (the Warburg effect) can occur, leading to reduced entry of this compound into the Krebs cycle. In such cases, this compound may instead exert its effects by inhibiting histone deacetylase (HDAC) activity, thereby modulating gene expression.

Substrate Preference and Kinetic Parameters in Colonocytes

This compound is widely recognized as the preferred metabolic substrate for colonocytes wikipedia.org. Research indicates that over 70% of the total oxygen consumed by colonocytes is attributable to this compound oxidation wikipedia.org. Studies comparing the metabolic capacities of different colonocyte populations have shown that surface (mature) cells possess a quantitatively greater capacity to oxidize both this compound and glucose than crypt (immature) cells. Notably, the ratio of this compound to glucose oxidation is consistently high in both surface and crypt cells (12:1 and 10:1, respectively), reinforcing this compound's preferential role as an energy source.

Kinetic studies on isolated rat colonocytes have provided detailed parameters for the complete oxidation of various short-chain fatty acids (SCFAs) and glucose to CO2. The apparent maximum velocity (Vmax) values were found to be similar for acetate, propionate (B1217596), and this compound (approximately 1.0-1.1 µmol/min.g), while being significantly lower for glucose (0.339 µmol/min.g). The Michaelis constant (Km), which reflects the enzyme's affinity for its substrate, showed a distinct preferential order: this compound (0.184 mmol/L) < propionate (0.339 mmol/L) < acetate (0.487 mmol/L) < glucose (0.777 mmol/L). This indicates that colonic epithelial cells exhibit a preferential utilization of SCFAs in the order of this compound > propionate > acetate. Furthermore, competitive inhibition experiments revealed that this compound strongly noncompetitively inhibited acetate oxidation and showed mixed-type inhibition of propionate oxidation, whereas acetate only slightly inhibited the oxidation of propionate and this compound. Human colonocytes also demonstrate a considerably lower Km for this compound oxidation compared to other SCFAs or glucose, further supporting its specific and critical role as an energy source for the colonic mucosa.

Table 1: Kinetic Parameters for Substrate Oxidation in Isolated Rat Colonocytes

SubstrateApparent Vmax (µmol/min.g)Apparent Km (mmol/L)
Acetate1.114 ± 0.0610.487 ± 0.019
Propionate0.991 ± 0.0720.339 ± 0.025
This compound1.007 ± 0.0700.184 ± 0.017
Glucose0.339 ± 0.0220.777 ± 0.051

Systemic Metabolism and Distribution

Following its production in the colon, this compound is rapidly and efficiently absorbed by colonic epithelial cells (colonocytes) mdpi.comnih.govmdpi.com. This absorption occurs through various mechanisms, including passive nonionic diffusion and active carrier-mediated transport via monocarboxylate transporter 1 (MCT1) and sodium-coupled monocarboxylate transporter 1 (SMCT1) mdpi.comnih.govmdpi.com.

Despite its significant production in the gut, only a small fraction of this compound reaches systemic circulation mdpi.comnih.govfrontiersin.orgmdpi.comcambridge.orgnih.gov. This is attributed to its highly efficient metabolism within the gut wall itself and subsequent extensive first-pass metabolism in the liver nih.govfrontiersin.orgcambridge.org.

Table 2: this compound Concentrations in Human Circulation cambridge.org

LocationApproximate this compound Concentration
Portal Vein30 µM
Hepatic Vein12 µM
Peripheral BloodNot regularly detected

Table 3: Molar Ratio of Major SCFAs in Colon and Systemic Circulation nih.gov

SCFAColon Molar RatioSystemic Circulation Molar Ratio
This compound204
Propionate205
Acetate6091
Portal Circulation and Hepatic Metabolism

This compound absorbed from the gut is transported to the liver via the portal vein mdpi.comfrontiersin.orgfrontiersin.orgmdpi.comcambridge.orgnih.gov. The liver plays a critical role in its metabolism, exhibiting an almost total uptake of this compound cambridge.org. In the liver, this compound is primarily metabolized into acetyl-CoA mdpi.comcambridge.orgnih.govfrontiersin.org. This acetyl-CoA then enters the citric acid cycle (TCA cycle) within the mitochondria of liver cells to generate adenosine triphosphate (ATP), serving as an energy source mdpi.comnih.govfrontiersin.org. Additionally, some of the acetyl-CoA derived from this compound can be utilized for the synthesis of cholesterol and other lipids in the liver nih.govfrontiersin.org.

Conversion to Ketone Bodies

Under specific metabolic conditions, such as during periods of nutrient deprivation or low carbohydrate availability, this compound can contribute to the production of ketone bodies in the liver mdpi.comfrontiersin.orgwikipedia.orgwikipedia.org. This process, known as ketogenesis, predominantly occurs in the mitochondria of hepatic cells wikipedia.orgwikipedia.orgmdpi.com. Acetyl-CoA, which is a metabolic product of this compound, serves as a precursor for ketone body synthesis wikipedia.orgmdpi.comuomustansiriyah.edu.iq.

The three main ketone bodies produced are acetoacetate (B1235776), beta-hydroxythis compound (β-hydroxythis compound), and acetone (B3395972) wikipedia.orgwikipedia.orgmdpi.comuomustansiriyah.edu.iq. Acetone is a spontaneous breakdown product of acetoacetate wikipedia.orguomustansiriyah.edu.iq. The formation of acetoacetate primarily occurs via the HMG-CoA pathway, which involves the condensation of acetoacetyl-CoA with another molecule of acetyl-CoA to form β-hydroxy-β-methylglutaryl-CoA (HMG-CoA), subsequently yielding acetoacetate mdpi.comuomustansiriyah.edu.iq. Beta-hydroxythis compound is a reduced form of acetoacetate and can be interconverted with acetoacetate via the enzyme β-hydroxythis compound dehydrogenase wikipedia.orguomustansiriyah.edu.iqyoutube.com.

Peripheral Tissue Utilization

Despite the efficient metabolism of this compound in the gut and liver, some of its beneficial effects extend to peripheral tissues nih.govfrontiersin.orgmdpi.comcambridge.orgresearchgate.net. Although systemic this compound concentrations are typically low, it can still influence metabolism in organs beyond the intestine nih.govfrontiersin.orgcambridge.org. Peripheral tissues, including skeletal muscle, adipose tissue, heart, and brain, are capable of utilizing this compound or the ketone bodies derived from it frontiersin.orgmdpi.comcambridge.orgnih.govwikipedia.orgwikipedia.orgmdpi.comyoutube.comresearchgate.netbiorxiv.org.

Molecular and Cellular Mechanisms of Butyrate Action

Epigenetic Modulation

Epigenetics involves heritable, yet potentially reversible, molecular modifications to DNA and chromatin that regulate gene expression without altering the underlying DNA sequence. Butyrate significantly influences these epigenetic processes, primarily through its interaction with histone deacetylases and its impact on microRNA regulation. nih.govresearchgate.net

This compound is recognized as a potent and specific inhibitor of mammalian histone deacetylase (HDAC) activity. researchgate.netnih.govflybase.orgfrontiersin.orgresearchgate.net HDACs are critical enzymes involved in epigenetic transcriptional regulation, primarily by removing acetyl groups from lysine (B10760008) residues on histones. By inhibiting HDACs, this compound leads to a state of hyperacetylation, which in turn profoundly affects chromatin structure and gene transcription. plos.orgresearchgate.netnih.govresearchgate.net While HDAC inhibition has been a long-held belief, recent research also suggests that this compound and propionate (B1217596) can activate histone acetyltransferase (HAT) p300 at lower concentrations, through their rapid conversion to corresponding acyl-CoAs and subsequent auto-acylation, offering an alternative mechanism for increased histone acetylation. elifesciences.orgbiorxiv.org

Table 1: Effects of this compound on Histone Acetylation

Histone ProteinSpecific Lysine ResidueEffect of this compound TreatmentReferences
Histone H3OverallIncreased acetylation plos.orgfrontiersin.org
Histone H3Lysine 9 (H3K9ac)No significant change plos.org
Histone H4OverallIncreased acetylation plos.orgfrontiersin.org
Histone H4Lysine 8 (H4K8ac)Twofold increase in acetylation plos.org

Histone acetylation plays a crucial role in modifying chromatin structure. By increasing histone acetylation, this compound promotes a relaxed or "open" chromatin configuration. plos.orgresearchgate.netnih.govfrontiersin.org This relaxed structure, often referred to as chromatin remodeling, increases the accessibility of DNA to transcription factors and RNA polymerases. plos.orgnih.govfrontiersin.org Conversely, deacetylation by HDACs leads to chromatin condensation, which represses gene transcription by limiting access to the DNA. nih.govpnas.org this compound's inhibition of HDACs thus facilitates the transition to a more accessible chromatin state, which is a prerequisite for active gene transcription. nih.gov

The hyperacetylation of histones and subsequent chromatin remodeling induced by this compound have a profound regulatory effect on gene transcription. plos.orgresearchgate.netnih.govresearchgate.netfrontiersin.orgmdpi.complos.org By making DNA more accessible, this compound can initiate or prolong gene activation. nih.gov This modulation of gene expression is one of the most significant ways this compound influences cell function. plos.org this compound can induce or repress the expression of various genes, depending on the cellular context and the specific gene's promoter characteristics. For example, this compound has been shown to induce the transcription of genes involved in cell cycle inhibition and apoptosis, such as p21, GADD45A, and PTEN. mdpi.complos.org It also affects genes related to inflammatory responses and epithelial defense, including tnfα, il1β, il-6, il-8, il-10, and muc2. plos.org

Table 2: Examples of Genes Regulated by this compound via Epigenetic Mechanisms

Gene CategorySpecific Genes MentionedEffect of this compoundReferences
Cell Cycle & Apoptosisp21, GADD45A, PTENInduction/Activation mdpi.complos.org
Inflammatory Response & Epithelial Defensetnfα, il1β, il-6, il-8, il-10, muc2Modulation/Regulation plos.org
Epigenetic Regulatory Mechanismsdicer1, ehmt2, pcgf2, hdac11, jarid2aSignificant changes in expression plos.org

Beyond its well-established effects on histones, this compound also influences the acetylation status of various non-histone proteins. researchgate.netresearchgate.net This modification can have a wide range of effects on the function of these proteins, including their roles in chromatin structure remodeling and the regulation of gene expression. researchgate.net Many acetylated non-histone proteins are known to be metabolic enzymes, suggesting that this compound's actions extend to influencing cellular metabolism through protein acetylation. researchgate.net This highlights that this compound's therapeutic benefits may also be mediated by improving metabolic rates, not solely by targeting the epigenome or acetylome. researchgate.net

This compound has been demonstrated to regulate the expression of microRNAs (miRNAs), which are short non-coding RNAs that post-transcriptionally regulate gene expression through gene silencing. usda.govnih.gov This regulation can be a significant component of this compound's anti-cancer effects and its broader influence on cellular functions. plos.orgnih.gov this compound can lead to the differential expression of numerous miRNA transcripts. usda.gov These differentially expressed miRNAs, in turn, can regulate cellular components that modulate histone acetylation, forming a complex and integrated feedback mechanism. usda.gov For instance, this compound has been shown to decrease the expression of the miR-106b family, which typically inhibits p21 translation, thereby leading to increased p21 expression. plos.org Additionally, this compound can suppress oncogenic miRNAs like miR-92a and upregulate others like miR-203, influencing processes such as cell proliferation and apoptosis. frontiersin.org

Table 3: Examples of MicroRNAs Regulated by this compound

MicroRNA (miRNA)Effect of this compound TreatmentAssociated Cellular Processes/TargetsReferences
miR-106b familyDecreased expressionInhibits p21 translation, increased p21 expression, decreased cancer cell proliferation plos.org
miR-92aSuppressed overexpressionSuppresses c-MYC, stimulates p57 expression, inhibits CRC proliferation frontiersin.org
miR-203Upregulated expressionSuppresses NEDD9 expression, inhibits CRC cell proliferation frontiersin.org
miR-34aDown-regulated (in some contexts)Regulates key cancer pathways sciepub.com
miR-221, miR-222ModulatedRegulate p27kip1 (cell cycle inhibitor) sciepub.com
miR-29aModulatedInfluences cell proliferation and cell cycle by down-regulating p42 sciepub.com

DNA Methylation Alterations

This compound significantly influences DNA methylation, a key epigenetic regulatory mechanism that impacts gene expression by controlling the accessibility of transcription factors frontiersin.orgmdpi.com. One of the primary ways this compound achieves this is by inhibiting histone deacetylases (HDACs) oup.comfrontiersin.orgplos.orgnih.govfrontiersin.org. This inhibition leads to hyperacetylation of histones, particularly histone H3 and H4, which relaxes chromatin structure and allows for the transcription of genes that would otherwise be silenced by HDAC activity oup.complos.orgnih.gov.

Beyond histone modification, this compound can directly alter the DNA methylation status of cells oup.comusda.gov. Research indicates that this compound can induce phosphorylation of ERK (MAP kinase 1), leading to the downregulation of DNA methyltransferase 1 (DNMT1) frontiersin.org. This process can result in the demethylation of tumor suppressor genes, such as RARB2, p21, and p16 frontiersin.org. Conversely, this compound has also been shown to increase the methylation of certain oncogenes, thereby reducing the activity of oncogenic signaling pathways nih.gov. Studies have demonstrated that this compound treatment can significantly inhibit the expression of DNA methyltransferases (DNMT1, DNMT2, DNMT3A) at both mRNA and protein levels, while simultaneously promoting the expression of demethylases (TET1, TET2, TET3) at the mRNA level usda.gov. These alterations in enzyme expression lead to changes in DNA structure and function without altering the DNA sequence, highlighting this compound's role in epigenetic regulation usda.gov.

G-Protein Coupled Receptor (GPCR) Activation

This compound acts as a ligand for several G-protein coupled receptors (GPCRs), which are crucial for mediating its diverse physiological effects wikipedia.orgfrontiersin.orgpnas.orgfrontiersin.org. These receptors function as nutrient sensors and are involved in the homeostatic control of energy balance wikipedia.org.

FFAR2, also known as GPR43, is a GPCR activated by short-chain fatty acids, including this compound wikipedia.orgnih.govpnas.orgfrontiersin.orgcambridge.orgahajournals.orgfrontiersin.org. This receptor is expressed in various cell types, including immune cells, adipocytes, colon epithelial cells, and peripheral blood mononuclear cells cambridge.orgfrontiersin.org. Activation of FFAR2 can lead to a reduction in fat accumulation and induce the secretion of glucagon-like peptide 1 (GLP-1), which is important in regulating type 2 diabetes mellitus prevention researchgate.netresearchgate.net. FFAR2 primarily couples to Gαq and Gαi proteins pnas.orgcambridge.orgfrontiersin.org. Activation of FFAR2 can increase intracellular calcium levels, consistent with the activation of a Gq-coupled receptor cambridge.org. This compound's interaction with FFAR2 has been implicated in modulating interleukin-18 (IL-18) levels by activating the NLR family pyrin domain containing 3 (NLRP3) inflammasome and caspase-1, thereby promoting epithelial repair during colonic inflammation researchgate.net.

FFAR3, also known as GPR41, is another GPCR that recognizes this compound, along with acetate (B1210297) and propionate wikipedia.orgnih.govpnas.orgfrontiersin.orgcambridge.orgahajournals.orgfrontiersin.orgplos.org. This compound preferentially activates FFAR3 plos.org. FFAR3 is expressed in numerous organs, including the small and large intestine, and on various cell types such as immune cells, adipose tissues, heart, skeletal muscle, and neurons cambridge.org. This receptor primarily couples to Gi/Go proteins pnas.orgfrontiersin.org. Activation of FFAR3 by this compound can lead to the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) accumulation cambridge.org. Furthermore, FFAR3 activation can promote sympathetic activation and adrenaline secretion jnmjournal.org. This compound binding to FFAR3 has been shown to inhibit HDACs, activate the mTOR-STAT3 pathway, and increase the expression of aryl hydrocarbon receptor and hypoxia-inducible factor 1α, leading to the upregulation of IL-22 production by CD4+ T cells and innate lymphocytes jnmjournal.org.

GPR109A, also known as HCAR2, is a GPCR that is uniquely activated by this compound among the short-chain fatty acids wikipedia.orgpnas.orgcambridge.org. It is a Gi/o-coupled receptor wikipedia.org. GPR109A is expressed in various tissues, including intestinal epithelial cells and macrophages nih.govpnas.orgcambridge.org. Activation of GPR109A by this compound can inhibit cyclic adenosine monophosphate (cAMP) accumulation and protein kinase A, and mitogen-activated protein kinases (ERK and p38) activation cambridge.org. In macrophages, GPR109A activation suppresses tumor necrosis factor-α (TNF-α) and IL-6, contributing to the maintenance of tight junction proteins researchgate.net. This compound's binding to GPR109A on the apical membrane of intestinal epithelial cells can exert a tumor suppressive effect by reducing the expression of Bcl-2 and Bcl-xL, and by regulating the Wnt/β-catenin signaling pathway nih.gov.

The activation of GPCRs by this compound initiates a cascade of intracellular signaling events. For instance, GPR41 activation by this compound and propionate can lead to the inhibition of cyclic adenosine monophosphate (cAMP) accumulation and influence protein kinase A and mitogen-activated protein kinases (ERK and p38) activation cambridge.org. FFAR2 activation can increase intracellular calcium levels cambridge.org.

This compound's involvement extends to various signaling pathways that regulate cell survival, apoptosis, and inflammation nih.govfrontiersin.org. It can influence the PI3K/Akt pathway, with some studies showing inhibition of this pathway through HDAC3 inhibition, leading to reduced cancer cell migration nih.gov. This compound has also been shown to increase PTEN expression nih.gov. In breast cancer cell lines, this compound binding to its receptors can upregulate intracellular Ca2+, reduce forskolin-induced cAMP levels, and increase the phosphorylation of mitogen-activated protein kinase (MAPK) p38 and heat shock protein 27 (HSP27) activation, leading to apoptosis nih.gov. The p38 MAPK pathway induced by this compound has been verified in prostate cancer cell lines, showing increased upstream enzymes MAPK kinase 3 and 4 (MKK3 and MKK4) nih.gov. This compound can downregulate ERK and JNK pathways while activating p38 in certain cell types, such as K562 leukemia cells, leading to inhibition of cell proliferation and induction of differentiation ashpublications.org.

This compound can also inhibit VEGF (Vascular Endothelial Growth Factor) through HDACs, which results in decreased VEGFR-mediated angiogenesis nih.gov. Decreased VEGF can also lead to decreased cell-cycle/cell proliferation mediated by Akt and metastasis by its receptor NPR-1 nih.gov. Decreased Akt could also contribute to decreased IL-6 and IL-17 by this compound nih.gov. Apoptosis can also be caused by signaling from Fas/FasL and this compound receptors (GPRs), with GPRs crosstalking with Fas/FasL through promoting TNF-alpha secretion nih.gov.

Modulation of Intracellular Signaling Pathways

This compound modulates a wide array of intracellular signaling pathways, contributing to its diverse biological effects. Its role as an HDAC inhibitor is central to many of these modulations, leading to the regulation of gene expression patterns frontiersin.orgfrontiersin.orgmdpi.com. This compound's influence on intracellular signaling pathways extends beyond GPCR activation and HDAC inhibition. It can affect the mTOR-STAT3 pathway, leading to increased IL-22 production jnmjournal.org. It can also modulate the expression of the gene encoding tryptophan hydroxylase, an enzyme essential in serotonin (B10506) biosynthesis, which is involved in neuronal regeneration and survival mdpi.com.

This compound's effects on the immune system are mediated through the inhibition of class I histone deacetylases and the activation of its G-protein coupled receptor targets: HCA2 (GPR109A), FFAR2 (GPR43), and FFAR3 (GPR41) wikipedia.org. It has been shown to be a critical mediator of the colonic inflammatory response wikipedia.org. This compound can downregulate lipopolysaccharide-induced pro-inflammatory cytokine production by neutrophils and macrophages, including IL-6, IL-12, and nitric oxide jnmjournal.org.

This compound also plays a role in lipid metabolism, mainly through the GPR41-mediated ERK-AMPK pathway tandfonline.com. It can inhibit lipid synthesis in adipose tissue and the liver and promote lipolysis tandfonline.com. Furthermore, this compound can modulate the host's biological responses by increasing autophagy through the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) pathway frontiersin.org.

This compound can also affect the canonical and non-canonical STAT1 signaling cascades. It has been shown to reduce JAK2 phosphorylation, JAK1 phosphorylation, STAT1 phosphorylation, and its nuclear translocation and DNA binding activity in IFN-γ-activated colon carcinoma cell lines, preventing the induction of CXCL10 release mdpi.com.

Hypoxia-Inducible Factor (HIF) Stability

Hypoxia-Inducible Factor (HIF) is a crucial transcription factor that orchestrates cellular responses to oxygen availability, regulating genes involved in erythropoiesis, angiogenesis, energy metabolism, and anti-inflammatory processes tandfonline.com. This compound significantly contributes to the stability of HIF, particularly HIF-1α and HIF-2α tandfonline.comfrontiersin.orgresearchgate.net.

The primary mechanism by which this compound stabilizes HIF is through the direct and non-competitive inhibition of prolyl hydroxylase domain (PHD) enzymes, especially PHD2 tandfonline.comresearchgate.netnih.gov. PHDs are iron-dependent enzymes that hydroxylate HIF-α subunits under normoxic conditions, leading to their ubiquitination and proteasomal degradation tandfonline.com. By inhibiting PHDs, this compound prevents the hydroxylation of HIF-α, thereby promoting its stabilization and subsequent transcriptional activity tandfonline.comresearchgate.netnih.gov. This stabilization is particularly relevant in the colon, where this compound helps maintain the physiological hypoxia and supports the integrity of the intestinal epithelial barrier nih.govtandfonline.comfrontiersin.orgresearchgate.net. Studies have shown that this compound can increase 2-oxoglutarate (2-OG) levels, further contributing to PHD inhibition nih.gov.

Table 1: this compound's Impact on HIF Stability

Mechanism of ActionEffect on HIF StabilityKey Pathways/Enzymes InvolvedReferences
Direct PHD InhibitionPrevents HIF-α hydroxylation and degradationProlyl Hydroxylase Domain (PHD) enzymes (e.g., PHD2) tandfonline.comresearchgate.netnih.gov
Increased 2-Oxoglutarate (2-OG)Contributes to PHD inhibition2-Oxoglutarate nih.gov
Enhanced Oxygen ConsumptionIndirectly supports HIF stabilizationCellular Respiration tandfonline.com
Physiological Relevance in ColonMaintains intestinal barrier function under low oxygenIntestinal Epithelial Cells (IECs) nih.govtandfonline.comfrontiersin.orgresearchgate.net

Cellular Processes Regulation

This compound significantly modulates a wide array of cellular processes, impacting cell growth, differentiation, programmed cell death, and metabolic functions.

This compound is a potent modulator of cell growth and differentiation, with its effects often being cell-type and concentration-dependent plos.orgnih.govstemcell.commdpi.comfrontiersin.orgresearchgate.net. As an HDAC inhibitor, it induces histone hyperacetylation, leading to altered gene expression that can promote differentiation and inhibit proliferation frontiersin.orgplos.orgnih.govnih.govstemcell.com.

This compound commonly induces cell cycle arrest, particularly at the G1 phase, which can be utilized for cell growth synchronization nih.govstemcell.com. It modulates the expression of numerous genes, including the upregulation of the c-fos oncogene and inhibition of c-myc expression across all cell cycle phases nih.govnih.gov. In the context of colorectal cells, this compound can exhibit opposing effects: at low concentrations (0.5–1 mM), it may promote the proliferation of non-cancerous colonocytes, while at higher concentrations (greater than 2 mM), it tends to induce apoptosis in both normal and cancerous colonocytes mdpi.com. This compound has been shown to induce markers of cell differentiation in various cell types, including hemoglobin synthesis in erythroleukemia cells nih.gov. It also influences the Wnt signaling pathway, with studies indicating that it can hyperactivate Wnt signaling to induce colon cancer cell death, and its effects can be linked to the histone acetylase p300 mdpi.com. Furthermore, this compound can significantly alter cell morphology, leading to cell enlargement and the formation of protrusions, and can modify the cytoskeleton by inducing vimentin, cytokeratin, microfilaments, microtubules, and actin fibers nih.gov.

Table 2: this compound's Effects on Cell Growth and Differentiation

Cellular ProcessThis compound's EffectMechanism / Associated FactorsReferences
Cell ProliferationInhibits, often inducing G1 phase arrestHDAC inhibition, altered gene expression (e.g., c-myc inhibition) plos.orgnih.govstemcell.comnih.gov
Cell DifferentiationInduces differentiation markersHDAC inhibition, gene expression modulation plos.orgnih.govnih.govfrontiersin.orgresearchgate.net
Gene ExpressionUpregulates c-fos, inhibits c-myc, modulates many genesTranscriptional level action, histone hyperacetylation nih.govstemcell.comnih.gov
Wnt SignalingCan hyperactivate in cancer cellsInteraction with p300 mdpi.com
Cell Morphology/CytoskeletonAlters cell shape, induces cytoskeletal componentsModifications of vimentin, cytokeratin, microfilaments, microtubules, actin fibers nih.gov

This compound is well-documented for its ability to induce apoptosis, or programmed cell death, particularly in cancer cells plos.orgnih.govspandidos-publications.comresearchgate.netnih.govmdpi.com. This pro-apoptotic effect is a significant mechanism underlying its anti-tumor properties.

A key pathway for this compound-induced apoptosis involves the activation of the caspase cascade, with caspase-3 being a critical effector protease spandidos-publications.comnih.govscielo.br. This compound treatment has been shown to significantly increase the ratio of pro-apoptotic proteins, such as B-cell lymphoma-2 (Bcl-2)-associated X protein (Bax), to anti-apoptotic proteins like Bcl-2 spandidos-publications.commdpi.com. The induction of apoptosis by this compound is thought to be partly mediated by the derepression of specific cell death genes, a consequence of its HDAC inhibitory activity leading to chromatin relaxation and altered gene expression nih.gov. This compound can also deactivate signaling pathways such as mammalian target of rapamycin (mTOR)/ribosomal protein S6 kinase β-1 (S6K1), possibly through the inhibition of silent mating type information regulation 2 homolog (SIRT1) spandidos-publications.com. Notably, this compound can induce apoptosis in human colon cancer cells through mechanisms that are independent of the tumor suppressor protein p53, involving HDAC inhibition, activation of death receptors, and modulation of various signaling pathways mdpi.com.

Table 3: this compound's Mechanisms of Apoptosis Induction

Mechanism / PathwayEffectCellular ImpactReferences
Histone Deacetylase (HDAC) InhibitionLeads to altered gene expression, derepression of death genesChromatin relaxation, increased pro-apoptotic protein expression plos.orgnih.govspandidos-publications.comnih.govmdpi.com
Caspase Cascade ActivationEnhances activity of effector caspasesSpecifically activates caspase-3, leading to programmed cell death spandidos-publications.comnih.govscielo.br
Bax/Bcl-2 Ratio ModulationIncreases pro-apoptotic Bax, decreases anti-apoptotic Bcl-2Shifts cellular balance towards apoptosis spandidos-publications.commdpi.com
mTOR/S6K1 DeactivationInhibits cell survival signalingPossibly mediated by SIRT1 downregulation spandidos-publications.com
Death Receptor ActivationContributes to pro-apoptotic signalingModulates signaling pathways leading to cell death mdpi.com

This compound plays a significant role in modulating autophagy, a cellular process vital for maintaining homeostasis through the degradation and recycling of cellular components frontiersin.orgtandfonline.comspandidos-publications.comresearchgate.net. Its influence on autophagy is multifaceted and involves several key signaling pathways.

This compound can increase autophagy by activating the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) pathway frontiersin.org. Specifically, it has been shown to activate AMPK phosphorylation, which in turn downregulates the mTOR pathway, a known inducer of autophagy under conditions of hunger or increased energy needs frontiersin.org. Research indicates that this compound-mediated autophagy induction can occur through the activation of protein kinase A (PKA) and AMPK pathways biorxiv.org. Furthermore, this compound can induce autophagy in colorectal cancer cells via the liver kinase B1 (LKB1)/AMPK signaling pathway mdpi.comsci-hub.se. There is also evidence suggesting that this compound activates HIF-1α to induce autophagy in intestinal epithelial cells, which is beneficial for suppressing intestinal inflammation frontiersin.orgnih.gov. This modulation of autophagy by this compound contributes to its protective effects in various cellular contexts, including its potential role in ameliorating certain disease conditions by promoting the clearance of toxic protein species frontiersin.orgbiorxiv.org.

Table 4: this compound's Autophagy Modulation Pathways

Signaling PathwayMechanism of ActionCellular OutcomeReferences
AMPK/mTORActivates AMPK phosphorylation, downregulates mTORInduces autophagy to maintain cellular homeostasis frontiersin.org
LKB1/AMPKPromotes autophagy in colorectal cancer cellsInvolved in the molecular mechanisms of this compound-induced autophagy mdpi.comsci-hub.se
PKA/AMPKIncreases activity of PKA and AMPK signalingLeads to increased autophagic activity, beneficial in neurodegenerative models biorxiv.org
HIF-1αUpregulates HIF-1α to induce autophagy in IECsContributes to suppressing intestinal inflammation frontiersin.orgnih.gov
HDAC InhibitionAlters gene expression, potentially influencing autophagy-related genesContributes to the overall modulation of autophagy nih.gov

This compound has been shown to promote the biogenesis and enhance the function of mitochondria, particularly under conditions such as high insulin (B600854) levels nih.govresearchgate.net. Its mechanisms involve modulating the expression of numerous genes participating in mitochondrial energy metabolism nih.govresearchgate.net. Specifically, this compound can enhance the content of mitochondrial DNA and increase the production of ATP nih.govresearchgate.net. It achieves these effects by inhibiting histone deacetylases (HDACs), such as HDAC3 and HDAC4, which can influence gene expression related to mitochondrial processes nih.govresearchgate.net. Furthermore, this compound promotes the beta-oxidation of fatty acids and ameliorates oxidative stress damage nih.govresearchgate.net. A key signaling pathway involved in this compound's effects on mitochondrial function and biogenesis is the GPR43-β-arrestin2-AMPK-PGC-1α pathway nih.govresearchgate.netcambridge.orgoncotarget.comtandfonline.com. This compound administration increases the expression of GPR43 and its downstream protein beta-arrestin2, leading to the inhibition of Akt activation and enhancement of the AMPK-PGC-1α signaling pathway nih.govresearchgate.net. PGC-1α is a master regulator of mitochondrial biogenesis, coordinating mitochondrial biogenesis and metabolism-related gene networks cambridge.orgtandfonline.com. Activation of AMPK by this compound can also upregulate peroxisome proliferator-activated receptor-alpha (PPARα), which induces the expression of carnitine palmitoyltransferase-1 (CPT-1), further enhancing mitochondrial utilization and fatty acid oxidation oncotarget.comtandfonline.com.

Table 5: this compound's Impact on Mitochondrial Function and Biogenesis

Mitochondrial AspectThis compound's EffectKey Pathways / Molecules InvolvedReferences
Mitochondrial BiogenesisPromotesAMPK-PGC-1α signaling pathway, GPR43-β-arrestin2 nih.govresearchgate.netcambridge.orgoncotarget.comtandfonline.com
ATP ProductionEnhancedModulation of mitochondrial energy metabolism genes nih.govresearchgate.net
Mitochondrial DNA ContentIncreasedModulation of mitochondrial energy metabolism genes nih.govresearchgate.net
Fatty Acid Beta-OxidationIncreasedAMPK-PGC-1α, PPARα, CPT-1 nih.govresearchgate.netoncotarget.comtandfonline.com
Oxidative StressAmelioratedIndirect effects through improved mitochondrial function nih.govresearchgate.net
Histone Deacetylase (HDAC)Inhibition of HDAC3 and HDAC4Influences gene expression related to mitochondrial processes nih.govresearchgate.net

Physiological and Biological Roles in Research Models

Intestinal Homeostasis and Barrier Function

The integrity of the intestinal barrier is paramount for maintaining gut homeostasis, preventing the translocation of harmful luminal contents into the circulation. Butyrate, a short-chain fatty acid produced by microbial fermentation of dietary fibers, plays a crucial role in fortifying this barrier through multiple mechanisms.

This compound is widely recognized in research models for its ability to enhance the integrity of the intestinal epithelium and reduce permeability. mdpi.combohrium.com In vitro studies using cell lines such as Caco-2 and HT-29 have consistently demonstrated that this compound treatment leads to an increase in transepithelial electrical resistance (TER), a key indicator of epithelial barrier function. mdpi.comnih.gov This is often accompanied by a decrease in the paracellular permeability to molecules like inulin (B196767) and dextran. mdpi.comnih.gov For instance, studies have shown that this compound concentrations between 1 and 5 mM can significantly increase TER in Caco-2 or HT-29 cell monolayers over 24 to 96 hours. mdpi.com

However, the effects of this compound on permeability can be context-dependent. An ex vivo study using human colonic biopsies found that acute pre-treatment with 5 mM or 25 mM this compound did not protect the tissue against hyperpermeability induced by a chemical stressor, Compound 48/80. mdpi.combohrium.com This suggests that the protective effects of this compound may vary depending on the physiological state of the tissue and the nature of the challenge.

Table 1: Effect of this compound on Intestinal Epithelial Permeability in a Caco-2 Cell Model

ParameterThis compound TreatmentOutcomeReference
Transepithelial Electrical Resistance (TER)2 mmol/LIncreased TER, indicating enhanced barrier function. nih.gov
Inulin Permeability2 mmol/LDecreased permeability, suggesting a tighter epithelial barrier. nih.gov

The integrity of the epithelial barrier is physically maintained by tight junctions, complex protein structures that seal the space between adjacent epithelial cells. This compound influences the expression and organization of key tight junction proteins, including claudins, occludin, and zonula occludens-1 (ZO-1). mercola.com

Research has shown that this compound can upregulate the transcription of genes encoding these proteins. researchgate.netresearchgate.netresearchgate.net For example, one study demonstrated that this compound enhances the transcription of Claudin-1 by promoting the interaction between the transcription factor SP1 and a specific region in the Claudin-1 gene promoter. researchgate.net This leads to increased protein expression and a stronger barrier.

Table 2: Influence of this compound on Tight Junction Proteins

Tight Junction ProteinEffect of this compoundCell/Tissue ModelMechanismReference
Claudin-1Increased transcriptioncdx2-IEC cellsFacilitates interaction between SP1 and Claudin-1 promoter. researchgate.net
Occludin, Claudin-1, Claudin-4, ZO-1No significant change in expression; accelerated assemblyCaco-2 cellsActivation of AMP-activated protein kinase (AMPK). nih.gov
ZO-1, OccludinFacilitated redistribution to intercellular junctionsCaco-2 cellsInvolved in the dynamic assembly of tight junctions. nih.gov

The intestinal epithelium is covered by a protective mucus layer, primarily composed of mucins, which acts as a physical and chemical barrier against luminal threats. This compound has been shown to stimulate the production and secretion of mucins, particularly MUC2, the main secreted mucin in the colon. mercola.comnih.gov

The effect of this compound on mucin gene expression can be influenced by the metabolic state of the colonocytes. In a study using the HT29-Cl.16E human colonic goblet cell line, this compound's effect on MUC gene expression was significantly enhanced when it was the primary energy source. In a glucose-deprived medium, this compound treatment led to a striking 23-fold increase in MUC2 expression, compared to no effect in a glucose-rich medium. physiology.org Other studies using the LoVo human colon cancer cell line have also demonstrated that this compound treatment can significantly increase MUC2 protein content. plos.org In vivo studies in mice have confirmed that this compound stimulates the gene expression of both secreted (Muc2) and membrane-linked mucins. cas.cz Interestingly, while Muc2 gene expression was significantly increased, this study also observed a decrease in the thickness of the adherent mucus layer, suggesting a complex regulation of mucus dynamics. cas.cz

In addition to the physical mucus barrier, the intestinal epithelium secretes a variety of antimicrobial peptides (AMPs) that provide chemical defense against pathogens. This compound has been shown to enhance the expression and secretion of several key AMPs. nih.gov

This compound plays a dual and seemingly contradictory role in regulating the proliferation of colonocytes, a phenomenon often referred to as the "this compound paradox". nih.gov For normal, healthy colonocytes, this compound is the preferred and primary energy source, fueling their metabolic activities and supporting their growth and proliferation. nih.govnih.govmdpi.com It is estimated that this compound provides 70-80% of the energy requirements for these cells through the process of β-oxidation in the mitochondria. nih.govmdpi.com

In stark contrast, this compound inhibits the proliferation of colorectal cancer cells. nih.govnih.gov Cancerous colonocytes typically undergo a metabolic shift known as the Warburg effect, where they preferentially utilize glucose for energy through glycolysis, even in the presence of oxygen. nih.govnih.gov This metabolic reprogramming leads to an accumulation of intracellular this compound in cancer cells, where it then acts as a histone deacetylase (HDAC) inhibitor, leading to changes in gene expression that halt the cell cycle and can induce apoptosis. nih.govnih.gov

The metabolic activity of this compound in colonocytes has a profound impact on the local gut environment. The β-oxidation of this compound by epithelial cells is a highly oxygen-consuming process. nih.govnih.gov This rapid consumption of oxygen by the cells lining the colon creates a state of hypoxia, or low oxygen tension, at the epithelial surface and within the colonic lumen. mercola.comnih.govresearchgate.net

This localized anaerobic environment is critical for maintaining a healthy gut microbiome, as the vast majority of beneficial commensal bacteria are strict anaerobes and cannot thrive in the presence of oxygen. nih.govnih.gov By depleting local oxygen, this compound metabolism helps to prevent the overgrowth of facultative anaerobic bacteria, which can include potential pathogens. Furthermore, the resulting hypoxia stabilizes the hypoxia-inducible factor (HIF), a transcription factor that, among its many roles, contributes to the maintenance of epithelial barrier function by influencing tight junction proteins. nih.govnih.gov

Modulation of Gut Microbiota Composition and Function

This compound, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fibers in the colon, plays a pivotal role in shaping the composition and function of the gut microbiota. Its presence and concentration can influence the balance of microbial communities, contributing to intestinal homeostasis. This compound is primarily synthesized by bacteria belonging to the Firmicutes phylum. researchgate.net

Research in animal models has demonstrated that this compound administration can modulate the gut microbial composition. For instance, in high-fat diet-fed mice, this compound supplementation was shown to favorably alter the gut microbiota, notably by increasing the abundance of Bacteroidetes. frontiersin.org This shift in microbial populations is significant as an altered Firmicutes to Bacteroidetes ratio is often associated with dysbiosis and metabolic disorders.

Furthermore, this compound contributes to maintaining a healthy gut environment which, in turn, supports the growth of beneficial bacteria. It serves as the primary energy source for colonocytes, the epithelial cells lining the colon, thereby strengthening the gut barrier. nih.govmdpi.com A robust gut barrier prevents the translocation of harmful substances and pathogens from the gut into the bloodstream, a condition that can trigger inflammation and other systemic issues. By fostering a healthy epithelial lining, this compound helps to sustain an environment conducive to a balanced microbiota. The interplay between this compound and the gut microbiota is bidirectional; while specific bacteria produce this compound, this compound itself helps to maintain a microbial ecosystem that favors these this compound-producing species.

Immune System Modulation

This compound is a key modulator of the immune system, exerting its influence through various mechanisms that primarily contribute to an anti-inflammatory environment. It impacts the expression of cytokines, modulates the activity of inflammasomes, regulates the production of reactive oxygen species, and guides the differentiation and function of various immune cells.

This compound's anti-inflammatory properties are well-documented in numerous research models. It orchestrates a reduction in inflammatory responses through several interconnected pathways.

This compound has a profound effect on the production of cytokines, the signaling molecules that mediate inflammation. It has been shown to promote the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govresearchgate.net Conversely, this compound can suppress the production of a range of pro-inflammatory cytokines.

Studies have demonstrated that this compound can reduce the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Interferon-gamma (IFN-γ). researchgate.netnih.govresearchgate.net Additionally, it has been observed to inhibit the production of Interleukin-8 (IL-8) and Interleukin-1 beta (IL-1β). nih.govnih.gov This broad-spectrum suppression of pro-inflammatory cytokines is a key aspect of this compound's immunomodulatory function. The regulation of cytokine expression is often linked to this compound's ability to inhibit histone deacetylases (HDACs), which in turn modifies gene expression.

CytokineEffect of this compoundReferences
IL-10Induction nih.gov, researchgate.net
TNF-αReduction researchgate.net, researchgate.net
IL-6Reduction researchgate.net
IL-17Reduction nih.gov, researchgate.net
IFN-γReduction nih.gov, researchgate.net
IL-1βReduction nih.gov, nih.gov

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by triggering the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to modulate the activity of the NLRP3 inflammasome. frontiersin.org

Under certain inflammatory conditions, particularly in the presence of Toll-like receptor (TLR) stimulation, this compound can act as a signal that activates the NLRP3 inflammasome in human macrophages. scienft.comnih.gov This activation is mediated through the inhibition of histone deacetylases (HDACs), which leads to epigenetic changes that facilitate inflammasome assembly and subsequent IL-1β release. scienft.comqub.ac.uk However, other studies have indicated that butyric acid can inhibit the activation of the NLRP3 inflammasome, suggesting a context-dependent role. frontiersin.org For example, sodium this compound was found to reverse the expression of the NLRP3 inflammasome in lipopolysaccharide-stimulated bovine macrophages. frontiersin.org

This compound also plays a role in regulating reactive oxygen species (ROS), which are highly reactive molecules that can contribute to inflammation and cellular damage when produced in excess. The effect of this compound on ROS generation appears to be complex and cell-type specific.

In human neutrophils, sodium this compound has been observed to have a dual effect. It can up-regulate the generation of hydrogen peroxide while down-regulating the production of more potent myeloperoxidase-mediated oxidants. nih.gov This suggests a modulatory role where this compound may inhibit the more destructive activities of neutrophils. nih.govresearchgate.net In intestinal epithelial cells under oxidative stress, sodium this compound has been shown to have a protective antioxidant effect by inhibiting the increase in ROS levels. nih.gov This protective effect is linked to the preservation of mitochondrial function. nih.gov Conversely, some studies have noted that this compound does not induce ROS production via the GPR43 receptor, unlike other SCFAs. frontiersin.org

This compound significantly influences the differentiation and function of various immune cells, thereby shaping both innate and adaptive immune responses.

One of the most important roles of this compound is its ability to promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and suppressing inflammatory responses. mercola.commercola.com this compound enhances the expression of the transcription factor Foxp3, a master regulator of Treg development. mercola.com

In addition to its effect on Tregs, this compound can modulate the activity of other T cell subsets. It has been shown to suppress the differentiation and function of pro-inflammatory Th1 and Th17 cells, further contributing to its anti-inflammatory profile. mercola.com However, under certain polarizing conditions, this compound has also been found to selectively induce the expression of IFN-γ, a hallmark cytokine of Th1 cells. frontiersin.org

This compound also impacts the function of antigen-presenting cells, such as dendritic cells (DCs). It can modulate the maturation and activation of DCs, leading to a reduced capacity to stimulate pro-inflammatory T cell responses. mercola.comnih.gov By influencing DCs, this compound helps to ensure that immune activation is appropriately controlled. mercola.com Furthermore, this compound can encourage macrophages to adopt an anti-inflammatory phenotype, which supports tissue repair and reduces inflammation. mercola.com

Immune Cell TypeEffect of this compoundKey MechanismsReferences
Regulatory T cells (Tregs)Promotes differentiation and proliferationIncreases expression of the transcription factor Foxp3 mercola.com, mercola.com
Th1 and Th17 cellsSuppresses differentiation and functionContributes to overall immunoregulatory properties mercola.com
Dendritic cells (DCs)Modulates maturation and activationReduces their ability to trigger pro-inflammatory T cell responses mercola.com, nih.gov
MacrophagesEncourages an anti-inflammatory phenotypePromotes tissue repair and healing mercola.com

Immune Cell Differentiation and Function

T-Cell Lineages (e.g., Treg, Th17, Th1, CD8+ Tmem)

This compound exerts complex and often context-dependent effects on the differentiation and function of various T-cell lineages. Research indicates that this compound can promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. This effect is partly attributed to its ability to inhibit histone deacetylase (HDAC), leading to increased acetylation of histones at the Foxp3 gene locus, a key transcription factor for Treg development.

Conversely, this compound has been shown to inhibit the development of pro-inflammatory T helper 17 (Th17) cells by suppressing the expression of key transcription factors such as RORγt and RORα. nih.gov Interestingly, while inhibiting Th17 differentiation, this compound can simultaneously increase the production of the anti-inflammatory cytokine IL-10 in T cells under Th17 polarizing conditions. nih.gov

The influence of this compound on T helper 1 (Th1) cells is multifaceted. Some studies report that this compound can promote Th1 cell development by enhancing the expression of the transcription factor T-bet and the production of interferon-gamma (IFN-γ). nih.govfrontiersin.org This effect appears to be mediated through HDAC inhibition and is independent of G-protein coupled receptor 43 (GPR43). nih.gov However, this compound has also been observed to promote IL-10 production from Th1 cells, which plays a role in maintaining intestinal homeostasis. nih.gov

In the context of CD8+ T cells, this compound has been found to enhance the memory potential and recall capacity of CD8+ memory T cells (Tmem) by reprogramming cellular mitochondrial metabolism. nih.gov Furthermore, this compound can directly modulate the gene expression of CD8+ cytotoxic T lymphocytes (CTLs), leading to increased expression of IFN-γ and granzyme B. researchgate.net This is primarily mediated by its HDAC-inhibitory activity, which increases histone acetylation at the Tbx21 and Ifnγ gene loci. nih.gov

T-Cell LineageEffect of this compoundKey Molecular MechanismsFunctional Outcome
TregPromotes differentiationHDAC inhibition, increased Foxp3 expressionEnhanced immune tolerance
Th17Inhibits differentiationSuppression of RORγt and RORα expressionReduced pro-inflammatory response
Th1Promotes differentiation and IL-10 productionHDAC inhibition, increased T-bet and IFN-γ expressionContext-dependent pro- and anti-inflammatory roles
CD8+ TmemEnhances memory potential and recall capacityReprogramming of mitochondrial metabolismImproved long-term immunity
B-Cell Responses (e.g., IgA, IgG, Regulatory B cells (B10))

This compound has been shown to modulate B-cell responses, influencing both antibody production and the function of regulatory B cells. It can enhance class-switch DNA recombination, leading to an increase in the production of Immunoglobulin A (IgA) in the intestinal mucosa and systemic Immunoglobulin G (IgG). nih.gov This augmentation of specific antibody responses contributes to both mucosal and systemic immunity. nih.gov

The compound also plays a role in the regulation of regulatory B cells (B10 cells), which are characterized by their production of the anti-inflammatory cytokine IL-10. Some studies have found that this compound can induce the generation and function of B10 cells, thereby exerting anti-inflammatory effects. nih.govnih.gov This induction is thought to be mediated through the inhibition of HDAC activity. researchgate.net However, there is also conflicting evidence, with other research suggesting that this compound may have a direct inhibitory effect on B10 cells at different concentrations. nih.gov

B-Cell ResponseEffect of this compoundKey Molecular MechanismsFunctional Outcome
IgA ProductionIncreased in intestinal mucosaEnhanced class-switch DNA recombinationStrengthened mucosal immunity
IgG ProductionIncreased systemicallyEnhanced class-switch DNA recombinationBolstered systemic immunity
Regulatory B cells (B10)Induction of IL-10 producing B cells (conflicting data exists)HDAC inhibitionAnti-inflammatory effects
Myeloid Cells (e.g., Macrophages - M1/M2 polarization; Neutrophils; Dendritic Cells; Mast Cells)

This compound significantly influences the function and differentiation of various myeloid cell populations. In macrophages, this compound has been shown to differentially regulate their polarization into pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. It can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β from M2 macrophages, while augmenting the secretion of the anti-inflammatory cytokine IL-10. researchgate.net Conversely, in M1 macrophages, this compound can suppress TNF-α and IL-10 production but may not affect IL-1β secretion. researchgate.net this compound has also been shown to mitigate myocardial fibrosis by regulating M1/M2 polarization of macrophages. researchgate.net

Regarding dendritic cells (DCs), this compound can impact their differentiation and maturation. In vitro studies have shown that this compound can alter the differentiation of human monocyte-derived DCs, leading to an immunosuppressive phenotype that inhibits T-cell proliferation. nih.gov It can also affect cytokine production by DCs, with some studies showing reduced secretion of IL-12 and IL-6. frontiersin.org

This compound's effects on neutrophils include the promotion of apoptosis through HDAC inhibition. frontiersin.org In the context of mast cells, this compound has been found to inhibit IgE-mediated degranulation, a key process in allergic reactions. frontiersin.org

Myeloid CellEffect of this compoundKey Molecular MechanismsFunctional Outcome
Macrophages (M1/M2)Differential regulation of polarization and cytokine productionModulation of pro- and anti-inflammatory cytokine secretionContext-dependent immunomodulation
NeutrophilsPromotes apoptosisHDAC inhibitionResolution of inflammation
Dendritic CellsAlters differentiation and maturation, leading to an immunosuppressive phenotypeReduced expression of co-stimulatory molecules and altered cytokine productionInhibition of T-cell proliferation
Mast CellsInhibits IgE-mediated degranulation-Attenuation of allergic responses

Metabolic Regulation

Glucose Homeostasis and Insulin (B600854) Sensitivity

In various animal models, dietary supplementation with this compound has been demonstrated to prevent and treat high-fat diet-induced insulin resistance. scilit.comresearchgate.net Studies have shown that this compound administration can counteract hyperglycemia and hyperinsulinemia, leading to reductions in both fasting and postprandial glucose and insulin levels. frontiersin.org In some cases, these levels were restored to those observed in control groups on a standard chow diet. frontiersin.org

The mechanisms underlying these effects are linked to the promotion of energy expenditure and the induction of mitochondrial function. researchgate.net this compound has been shown to improve insulin sensitivity without necessarily reducing food intake. scilit.com Furthermore, gut-derived this compound has been associated with enhanced insulin response and improved beta-cell function in normoglycemic individuals. frontiersin.org In vitro studies have also indicated that this compound can protect pancreatic islets from cytokine-induced dysfunction. mdpi.com

Lipid Metabolism (e.g., fat oxidation, lipid deposition)

This compound plays a significant role in regulating lipid metabolism. It has been shown to modestly promote fat oxidation. nih.gov In animal models, this compound supplementation has been found to prevent diet-induced hypertriglyceridemia and hepatic steatosis. researchgate.net It can also reduce lipid accumulation in the liver by improving mitochondrial function and enhancing the capacity of mitochondria to utilize fat as a fuel source. nih.gov

In rabbits, this compound has been observed to affect lipid metabolism by influencing lipid synthesis and decomposition in adipose tissue and the liver, primarily through the GPR41-mediated ERK-AMPK pathway. tandfonline.com This leads to the inhibition of lipid synthesis and the promotion of lipolysis, thereby preventing excessive fat accumulation. tandfonline.com Furthermore, this compound treatment in mice fed a high-fat diet has resulted in a reduction in non-high-density lipoprotein cholesterol (non-HDL-C), low-density lipoprotein cholesterol (LDL-C), and total cholesterol (TC). frontiersin.org

Energy Expenditure (e.g., thermogenesis, brown adipose tissue activation)

This compound has been found to increase energy expenditure, partly through the activation of brown adipose tissue (BAT) and the promotion of thermogenesis. nih.gov This effect is thought to be mediated by an increased sympathetic outflow to BAT. nih.gov The activation of BAT by this compound is evidenced by an increased utilization of plasma triglyceride-derived fatty acids. researchgate.net

Studies in mice have shown that dietary supplementation with this compound can enhance adaptive thermogenesis and fatty acid oxidation. scilit.com This is associated with an increase in mitochondrial function and biogenesis in both skeletal muscle and brown fat. scilit.com this compound supplementation has also been shown to increase the expression of thermogenic markers, such as uncoupling protein 1 (UCP1), in both brown and white adipose tissue. researchgate.net

Appetite Regulation (e.g., GLP-1, PYY secretion)

This compound has been shown in research models to influence appetite by stimulating the release of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). verbbiotics.commdpi.commdpi.com These hormones are secreted by enteroendocrine L-cells in the gut and play a significant role in regulating energy balance. verbbiotics.commdpi.com Animal studies have indicated that this compound can induce the secretion of GLP-1 from intestinal L-cells. mdpi.com GLP-1 is known to increase insulin secretion, while PYY can influence energy intake and expenditure at the level of the hypothalamus and brainstem. mdpi.com

In studies using isolated perfused rat colons, both luminal and vascular infusion of this compound were found to significantly increase GLP-1 secretion. physiology.orgnih.gov PYY secretion was also increased to a lesser extent, but this effect was observed only after the enhancement of intracellular cyclic adenosine (B11128) monophosphate (cAMP). physiology.orgnih.gov Interestingly, the mechanism for this stimulation does not appear to directly involve the free fatty acid receptors FFAR2 and FFAR3, as agonists for these receptors did not affect GLP-1 output. physiology.orgnih.gov Instead, it is suggested that this compound is metabolized and acts as an energy source for colonocytes, which in turn triggers hormone secretion. physiology.orgnih.gov

HormoneSecreting CellsEffect of this compoundObserved in
Glucagon-like peptide-1 (GLP-1)Enteroendocrine L-cellsStimulates secretionAnimal models, cell culture systems
Peptide YY (PYY)Enteroendocrine L-cellsStimulates secretionAnimal models

Neurobiological Effects

Gut-Brain Axis Communication

This compound is a key signaling molecule in the bidirectional communication between the gut and the brain, known as the gut-brain axis. chirowithpt.commercola.comnih.gov This complex network involves neural, hormonal, immune, and metabolic pathways. chirowithpt.commercola.com this compound can influence this communication through several mechanisms. It can cross the blood-brain barrier and activate the vagus nerve and the hypothalamus, thereby affecting appetite and eating behavior. nih.govmdpi.com Sensory information from the gut, including signals related to this compound concentration, is transmitted along the vagus nerve to various brain regions. chirowithpt.commercola.com

Neuroinflammation Modulation

Research indicates that this compound plays a role in modulating neuroinflammation, a process implicated in the development and progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease. chirowithpt.commercola.combiowholenutrition.com this compound has been shown to inhibit inflammatory pathways, such as the NF-κB pathway, and reduce the production of pro-inflammatory cytokines in the brain. chirowithpt.commercola.commdpi.com In animal models, this compound has been demonstrated to attenuate the expression of pro-inflammatory cytokines in microglia, the primary immune cells of the brain. thesourdoughschool.comfrontiersin.org Studies in mice have shown that this compound can suppress microglia-mediated neuroinflammation. researchgate.net For instance, in a mouse model of Parkinson's disease, sodium this compound treatment reduced pro-inflammatory cytokines in the striatum and colon and suppressed the TLR4/MyD88/NF-kB inflammatory pathway. mdpi.com Similarly, in aged mice, this compound has been shown to attenuate pro-inflammatory cytokine expression in microglia. thesourdoughschool.com

ModelKey FindingsMechanism
Aged MiceAttenuated pro-inflammatory cytokine expression in microglia. thesourdoughschool.com-
Parkinson's Disease Mouse ModelReduced pro-inflammatory cytokines and inhibited overactivation of glial cells. mdpi.comSuppression of the TLR4/MyD88/NF-kB pathway. mdpi.com
Diet-Induced Obese MicePartially reverted neuroinflammation in the brain cortex and synaptic area. nih.gov-

Neurotransmitter Secretion

Evidence suggests that this compound can influence the production and release of several key neurotransmitters. chirowithpt.commercola.commdpi.com It has been shown to modulate neurotransmitters such as dopamine (B1211576) and serotonin (B10506). verbbiotics.commercola.comresearchgate.net In a rat model, oral administration of this compound was observed to potentially increase the urinary excretion of a dopamine metabolite, suggesting an influence on dopamine levels. uef.fi The same study indicated that this compound tended to increase serotonin levels in the duodenum while decreasing them in the ileum and colon. uef.fi this compound may also influence the production of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. chirowithpt.commercola.com

Blood-Brain Barrier Integrity

The blood-brain barrier (BBB) is a critical protective barrier for the central nervous system. This compound has been shown to play a role in maintaining its integrity. mdpi.comnih.govnih.gov It can enhance the expression of tight junction proteins, such as occludin and claudin-5, which are essential for the structure and function of the BBB. nih.govresearchgate.net In germ-free mice, which have a compromised BBB, the expression of these tight junction proteins is decreased. nih.gov Studies have shown that this compound can restore the localization of tight junction proteins at cell-cell junctions that have been disrupted by inflammatory agents like lipopolysaccharide (LPS). nih.gov By improving the integrity of the BBB, this compound helps to protect the brain from harmful substances and systemic inflammation. mdpi.comnih.gov For example, in a mouse model of traumatic brain injury, administration of a this compound-producing bacterium led to improved BBB integrity and increased expression of occludin and ZO-1. nih.gov

Neuroprotective Mechanisms in Animal Models

This compound has demonstrated neuroprotective effects in various animal models of neurological disorders. chirowithpt.commdpi.comnih.gov In mouse models of Parkinson's disease, sodium this compound improved motor function, increased striatal neurotransmitter levels, and reduced the death of dopaminergic neurons. mdpi.com This neuroprotective effect was associated with the restoration of gut microbial balance and inhibition of inflammation along the gut-brain axis. mdpi.com In animal models of ischemic stroke, this compound has been found to reduce cerebral infarct volume and improve neurological function. nih.govfrontiersin.orgbohrium.com The mechanisms behind these protective effects are thought to involve the suppression of inflammatory responses and the inhibition of apoptosis (programmed cell death). nih.govfrontiersin.org Furthermore, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that supports the survival, growth, and differentiation of neurons. mercola.comnih.gov

Anti-Cancer Research

This compound, a short-chain fatty acid produced by the microbial fermentation of dietary fiber in the colon, has been the subject of extensive research for its potential anti-cancer properties. nih.govmdpi.com As a histone deacetylase (HDAC) inhibitor, this compound can modulate gene expression, leading to a variety of cellular responses that can counteract carcinogenesis. nih.govmdpi.com Research has primarily focused on its effects on colorectal cancer cells, where it is naturally found in high concentrations, but its impact on other cancer types is also under investigation. mdpi.comdovepress.com

Inhibition of Cell Proliferation and Induction of Apoptosis

A significant body of research demonstrates that this compound can inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. nih.govnih.govspandidos-publications.com This effect has been observed across various cancer cell lines, particularly those of colorectal origin. dovepress.comnih.gov The efficacy of this compound's inhibitory action can be cell type-specific. For instance, studies on human colon cancer cell lines HCT116, HT-29, and Caco-2 showed that HCT116 cells were the most sensitive to this compound-induced inhibition of proliferation and apoptosis. nih.govmdpi.com

The mechanisms underlying these anti-neoplastic effects are multifaceted. As an HDAC inhibitor, this compound causes hyperacetylation of histones, which alters chromatin structure and the expression of genes involved in cell cycle control and apoptosis. nih.govnih.gov For example, this compound treatment in colorectal cancer cells has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the anti-apoptotic protein Bcl-2, thereby shifting the balance towards cell death. nih.govspandidos-publications.com

Furthermore, this compound influences critical signaling pathways. In HCT116 colorectal cancer cells, this compound was found to inhibit cell proliferation and induce apoptosis by deactivating the mTOR/S6K1 signaling pathway, a key regulator of cell growth. nih.govspandidos-publications.com Other research has pointed to the activation of the JNK MAP kinase pathway as a mechanism for this compound-induced apoptosis in human colon cancer RKO cells. nih.gov this compound has also been shown to decrease survival signals like phosphorylated ERK1/2 and c-Myc in colon cancer cells. mdpi.com

Summary of this compound's Effects on Cancer Cell Proliferation and Apoptosis
Cancer Cell LineObserved EffectAssociated Molecular MechanismReference
HCT116 (Colorectal)Inhibition of proliferation, induction of apoptosisDeactivation of mTOR/S6K1 signaling; Increased Bax/Bcl-2 ratio nih.govspandidos-publications.com
RKO (Colon)Induction of apoptosisActivation of JNK MAP kinase pathway; Increased Bax/Bcl-2 ratio; Caspase-3 and -9 activation nih.gov
HT-29, Caco-2 (Colon)Inhibition of proliferationDecreased phosphorylated ERK1/2 and c-Myc signals mdpi.com
THP-1 (Leukemic)Induction of apoptosis and potentiation of apoptosis induced by antineoplastic drugsActivation of caspase-3, -8, and -9 karger.com

Modulation of Tumor Microenvironment

This compound plays a complex role in shaping the tumor microenvironment (TME). The TME is a dynamic network of cells, signaling molecules, and extracellular matrix that influences tumor growth and progression. This compound can exert anti-inflammatory effects, which is significant as chronic inflammation is a known driver of cancer. nih.govfrontiersin.org For instance, it can inhibit the activation of the NLRP3 inflammasome in macrophages, thereby reducing the secretion of pro-inflammatory cytokines like IL-1β and IL-18. nih.gov

However, the influence of this compound on the TME can be paradoxical. While generally considered a tumor suppressor, a this compound-rich microenvironment may also create a selection pressure for tumor cells that can adapt their metabolism to use this compound as an energy source. nih.gov These metabolically adapted cells may, in some research models, exhibit more aggressive phenotypes, including increased potential for angiogenesis and metastasis. nih.gov This highlights the intricate and context-dependent interactions between this compound and tumor cells within their microenvironment.

Immune Response in Tumor Context (e.g., macrophage differentiation, T-cell responses)

This compound is a potent modulator of the immune system, influencing both innate and adaptive immune cells within the tumor context. nih.gov Its effects on macrophages and T-cells are particularly relevant to anti-tumor immunity.

Macrophage Differentiation: this compound can influence the differentiation of monocytes into macrophages and modulate their polarization. nih.govnih.gov Macrophages can exist in different activation states, broadly classified as pro-inflammatory (M1) and anti-inflammatory/pro-tumoral (M2). Research has shown that this compound can suppress the expression of genes associated with M2 macrophages, thereby reducing M2 polarization. nih.gov By skewing the balance away from pro-tumoral M2 macrophages, this compound can help foster an anti-tumor microenvironment. However, some studies also suggest that this compound's effects can be complex, potentially inhibiting the differentiation and phagocytic capacity of macrophages under certain conditions. nih.gov

T-cell Responses: this compound has been shown to directly enhance the anti-tumor functions of CD8+ T-cells, which are critical for killing cancer cells. nih.govnih.gov It can promote the generation and function of effector CD8+ T-cells, increasing their production of cytokines like IFN-γ. otago.ac.nzfrontiersin.org He et al. demonstrated that this compound enhances the CD8+ T-cell response and improves chemotherapy efficacy through a mechanism involving ID2-dependent IL-12 signaling. nih.govnih.gov Furthermore, this compound can facilitate the differentiation of naïve T-cells into regulatory T-cells (Tregs), which can have a dual role in cancer, either suppressing anti-tumor immunity or resolving inflammation. nih.gov

Cardiovascular System Research

Emerging research has identified this compound as a key metabolite in the gut-heart axis, with potential protective roles in the cardiovascular system. frontiersin.orgnih.gov Its beneficial effects are linked to its anti-inflammatory, antioxidant, and metabolic regulatory properties. frontiersin.orgnih.gov

Atherosclerosis Prevention in Animal Models

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, is a leading cause of cardiovascular disease. Several studies using animal models, particularly apolipoprotein E-deficient (ApoE−/−) mice which are prone to developing atherosclerosis, have demonstrated the atheroprotective effects of this compound. nih.govepa.govplos.org

Oral administration of this compound has been shown to significantly reduce the size of atherosclerotic lesions in the aorta of these mice. epa.govplos.org The mechanisms behind this protection are multifaceted. One key action is the improvement of gut barrier function. gutmicrobiotaforhealth.com A high-fiber diet that promotes this compound production can lead to the upregulation of tight junction genes, preserving the integrity of the gut lining and preventing the translocation of inflammatory bacterial products into the bloodstream. gutmicrobiotaforhealth.com

This compound also directly impacts the processes within the arterial wall. It has been observed to reduce the accumulation of macrophages in plaques and increase plaque stability by promoting collagen deposition. epa.govgutmicrobiotaforhealth.com This is achieved by inhibiting inflammatory pathways, such as the activation of NF-κB, and reducing the expression of adhesion molecules (like VCAM1) and chemokines (like CCL2) that attract immune cells to the lesion site. epa.govplos.org

Findings on this compound's Role in Atherosclerosis Prevention in Animal Models
Animal ModelKey FindingsProposed Mechanism of ActionReference
ApoE−/− MiceReduced atherosclerotic lesion size by ~50%Reduced inflammation (CCL2, VCAM1), decreased macrophage migration, increased plaque stability (collagen deposition), inhibition of NFκB activation epa.gov
ApoE−/− Mice (gnotobiotic)Colonization with this compound-producing Roseburia intestinalis reduced plaque sizeIncreased gut barrier function via upregulation of tight junction genes gutmicrobiotaforhealth.com
ApoE−/− Mice (high-fat diet)Ameliorated atherosclerosis and hepatic steatosisAltered gut microbiota composition; Induced ABCA1-mediated cholesterol efflux in macrophages nih.gov
ApoE−/− Mice (high-fat diet)Reduced atherosclerotic lesionsReversed dyslipidemia; Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6); Modulated macrophage polarization plos.org

Oxidative Stress Reduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathology of cardiovascular diseases, including atherosclerosis. nih.gov this compound has demonstrated significant antioxidant properties in several research models. frontiersin.org

Studies have shown that oral this compound supplementation can reduce oxidative stress in atherosclerotic lesions. researchgate.net A primary mechanism for this effect is the downregulation of oxidative enzymes. This compound has been found to inhibit the activity of Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase (NOX) in endothelial cells. nih.govresearchgate.net NOX is a major source of ROS in the vasculature, and its inhibition by this compound leads to decreased ROS production, attenuating endothelium dysfunction and inflammation at the lesion site. researchgate.net By mitigating oxidative stress and inflammation, this compound helps protect the cardiovascular system. frontiersin.org

Vascular Health Enhancement

Research in various models has illuminated the potential of this compound to support vascular health by improving endothelial function and mitigating inflammatory processes associated with cardiovascular diseases.

Studies on human umbilical vein endothelial cells (HUVECs) have shown that this compound can exert anti-inflammatory and antioxidant effects. For instance, in a model where HUVECs were induced with TNF-α, this compound treatment was found to decrease the expression of adhesion molecules such as vascular cell adhesion molecule-1 (VCAM-1) and E-selectin. This reduction in adhesion molecules subsequently led to a decrease in the attachment of THP-1 monocytes. Furthermore, this compound treatment attenuated the production of pro-inflammatory cytokines like monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8), and reduced oxidative stress by lowering reactive oxygen species (ROS) and 4-hydroxy nonenal (4-HNE). nih.gov

In a study utilizing a porcine model, this compound infusion was observed to increase cardiac output and cause systemic vasorelaxation. nih.gov Specifically, porcine coronary arteries demonstrated concentration-dependent relaxation in response to this compound in a wire myograph. nih.gov Another study on male mice (C57BL/6J) found that this compound could inhibit endothelial dysfunction induced by lysophosphatidylcholine (B164491) (LPC), a major component of oxidized LDL. nih.gov This protective effect was attributed to this compound's ability to improve the activity of neuronal nitric oxide synthase (nNOS) in aortic rings. nih.gov In cultured endothelial cells, this compound increased nNOS-derived nitric oxide (NO) release and reduced ROS production. nih.gov

Further mechanistic insights come from a study on ApoE-/- mice fed a high-fat diet to induce atherosclerosis. nih.gov In this model, this compound treatment rescued impaired endothelium-dependent relaxations in thoracic aortas. The protective effects of this compound against IL-1β-induced impairment to endothelium-dependent relaxations were found to be dependent on PPARδ, as global and endothelial-specific knockout of this receptor eliminated the benefits. nih.gov this compound was also shown to upregulate miR-181b expression in atherosclerotic aortas and IL-1β-treated endothelial cells, which in turn suppressed NADPH oxidase 2 (NOX2) expression and ROS generation. nih.gov

Interactive Table: Effects of this compound on Vascular Health in Research Models

Model Key Findings Reference
TNF-α induced Human Umbilical Vein Endothelial Cells (HUVECs) Decreased VCAM-1 and E-selectin expression, reduced THP-1 monocyte attachment, attenuated MCP-1 and IL-8 production, and lowered ROS and 4-HNE levels. nih.gov
Healthy Porcine Model Increased cardiac output and systemic vasorelaxation. Concentration-dependent relaxation of isolated porcine coronary arteries. nih.gov
LPC-treated Aortic Rings from Male Mice (C57BL/6J) Inhibited LPC-induced endothelial dysfunction by improving nNOS activity. nih.gov
ApoE-/- Mice on a High-Fat Diet Rescued impaired endothelium-dependent relaxations in thoracic aortas via a PPARδ/miR-181b pathway, leading to reduced NOX2 expression and ROS production. nih.gov

Renal System Research

This compound's protective effects have been investigated in various models of kidney disease, where it has been shown to ameliorate key pathological processes.

In models of diabetic kidney disease (DKD), this compound has demonstrated a capacity to improve renal function and structure. A study using streptozotocin (B1681764) (STZ)-induced DKD mouse models confirmed that exogenous sodium this compound (NaB) improved glucose and lipid metabolism disorders, prevented proteinuria and renal failure, and inhibited renal inflammation and fibrosis. nih.gov These findings suggest a multifactorial protective role for this compound in the context of diabetes-induced kidney damage. The mechanisms underlying these benefits are thought to involve epigenetic modifications, specifically histone butyrylation. nih.gov

The progression of many kidney diseases is characterized by fibrosis and oxidative stress, and research suggests this compound can counteract these processes. nih.gov In a cisplatin-induced kidney injury model, this compound treatment was associated with attenuated inflammatory responses, as indicated by decreased levels of kidney injury molecule-1 (kim-1), myeloperoxidase, NOX2, and TGF-β1, alongside an increase in the anti-inflammatory cytokine IL-10. nih.gov This anti-inflammatory action contributes to the reduction of fibrosis.

In a mouse model of obesity-related glomerulopathy induced by a high-fat diet, this compound treatment initiated after the onset of the diet alleviated renal injury, kidney oxidative stress, and mitochondrial abnormalities. nih.gov Furthermore, in a study on THP-1 cells (a human monocytic cell line) treated with advanced glycation end products (AGEs), a key contributor to diabetic complications, sodium this compound was found to reverse AGEs-induced inflammation and oxidative stress. mdpi.com

Interactive Table: Effects of this compound on the Renal System in Research Models

Model Key Findings Reference
Streptozotocin (STZ)-induced Diabetic Kidney Disease Mouse Model Improved glucose and lipid metabolism, prevented proteinuria and renal failure, and inhibited renal inflammation and fibrosis. nih.gov
Cisplatin-induced Kidney Injury Model Attenuated inflammatory response (decreased kim-1, myeloperoxidase, NOX2, TGF-β1; increased IL-10), leading to reduced fibrosis. nih.gov
High-Fat Diet-induced Obesity-Related Glomerulopathy Mouse Model Alleviated renal injury, kidney oxidative stress, and mitochondrial abnormalities. nih.gov
AGEs-treated THP-1 Cells Reversed AGEs-induced inflammation and oxidative stress. mdpi.com

Bone Metabolism Research

Emerging research points to a role for this compound in regulating bone metabolism, with studies in animal models demonstrating its potential to mitigate bone loss and modulate immune responses relevant to skeletal health.

In animal models of inflammatory arthritis, which is often associated with bone erosion, this compound has shown protective effects. In a lipopolysaccharide (LPS)-treated rat model, sodium this compound was found to protect bone mass by reducing oxidative stress and inflammation. nih.gov It was observed to restore osteogenic activity, inhibit osteoclast differentiation, and consequently reduce bone loss. nih.gov

A study focusing on rheumatoid arthritis (RA) found a deficiency of this compound-producing species in RA patients, which was linked to bone erosion. nih.govcas.cn In a mouse model of collagen-induced arthritis, dietary this compound supplementation was shown to inhibit the development of arthritis. cas.cn This was achieved by promoting the balance of T follicular helper (Tfh) cells and regulatory T (Treg) cells and reducing the production of autoantibodies. cas.cn Mechanistically, this compound was found to suppress osteoclast differentiation by down-regulating pro-inflammatory cytokine genes. nih.govresearchgate.net

The link between gut microbiota, this compound, and autoimmune responses has been a key area of investigation. In the context of RA, intestinal this compound-metabolizing species have been shown to contribute to autoantibody production. nih.govcas.cn Research has demonstrated that this compound can modulate the immune response to reduce the production of these harmful autoantibodies.

In a mouse model, this compound promoted the differentiation of follicular regulatory T (TFR) cells. mdpi.com The adoptive transfer of these this compound-treated TFR cells led to a reduction in type-2-collagen-specific autoantibody production and ameliorated arthritis symptoms. mdpi.com This suggests that this compound's influence on T-cell subsets is a critical mechanism by which it can control autoimmunity and its pathological consequences, such as autoantibody-mediated bone damage. mdpi.comoup.com

Interactive Table: Effects of this compound on Bone Metabolism in Research Models

Model Key Findings Reference
Lipopolysaccharide (LPS)-treated Rat Model Protected bone mass by reducing oxidative stress and inflammation, restoring osteogenic activity, and inhibiting osteoclast differentiation. nih.gov
Collagen-Induced Arthritis Mouse Model Inhibited the occurrence of arthritis by promoting the balance of Tfh and Treg cells and reducing autoantibody production. Suppressed osteoclast differentiation. cas.cnresearchgate.net
Mouse Models of Autoimmune Arthritis Promoted follicular regulatory T (TFR)-cell differentiation, which suppressed autoantibody production and ameliorated arthritis symptoms. mdpi.comoup.com

Research in Inherited Disorders

This compound and its derivatives have been the subject of research in various inherited disorders, primarily due to their role as histone deacetylase (HDAC) inhibitors. This activity can influence gene expression, which is a key target in managing genetic diseases. Research has particularly focused on its potential in β-hemoglobinopathies and cystic fibrosis.

Induction of Fetal Hemoglobin Synthesis (e.g., in β-hemoglobinopathies)

In the context of β-hemoglobinopathies, such as sickle cell anemia and β-thalassemia, the induction of fetal hemoglobin (HbF) is a significant therapeutic goal. mdpi.com Fetal hemoglobin can functionally substitute for the defective adult β-globin chains, thereby ameliorating the clinical severity of these conditions. nih.govelsevierpure.com this compound has been investigated for its capacity to reactivate the expression of the γ-globin genes, which are responsible for producing the gamma chains of fetal hemoglobin and are typically silenced after birth. mdpi.com

Early research and clinical trials have explored the effects of this compound compounds on HbF levels. Studies have shown that administering this compound can stimulate the promoter of the human fetal-globin gene, leading to increased γ-globin gene expression. nih.govelsevierpure.com

A short-term trial involving patients with sickle cell anemia and β-thalassemia syndromes demonstrated that intravenous infusions of arginine this compound could significantly increase fetal-globin production. nih.govelsevierpure.com In this study, all six patients treated showed a 6 to 45 percent increase in fetal-globin synthesis above their pretreatment levels. nih.govelsevierpure.com This was accompanied by an approximate twofold increase in the proportion of reticulocytes producing hemoglobin F (F reticulocytes) and a two- to sixfold increase in the level of γ-globin messenger RNA (mRNA). nih.govelsevierpure.com The rise in γ-globin synthesis led to an improvement in the globin-chain ratios for the patients with thalassemia. nih.govelsevierpure.com

Further research with an oral this compound derivative, sodium phenylthis compound, in patients with homozygous β-thalassemia also showed an increase in the percentage of F reticulocytes in all participants. ashpublications.org However, a significant increase in total hemoglobin levels (greater than 1 g/dL) was observed in only four of the twelve patients. ashpublications.org This suggests a variable response to oral this compound therapy. ashpublications.org The precise mechanism of how this compound increases hemoglobin in some patients with thalassemia remains under investigation. ashpublications.org

The table below summarizes key findings from a clinical trial on arginine this compound in patients with β-hemoglobinopathies. nih.govelsevierpure.com

ParameterPre-treatment LevelPost-treatment LevelPercentage Increase
Fetal-globin synthesisBaseline6% to 45%
F reticulocytesBaseline~2x baseline~100%
γ-globin mRNABaseline2x to 6x baseline100% to 500%
Hemoglobin (one patient, extended treatment)4.7 g/dL10.2 g/dL117%

Potential Role in Cystic Fibrosis Research

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, ΔF508, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation, preventing it from reaching the cell membrane to function as a chloride channel. physiology.orgnih.gov

Research has explored this compound's potential to correct this defect. Studies suggest that this compound may act as a "chaperone-like" molecule, helping the mutated CFTR protein to fold correctly and be transported to the cell surface. nih.gov Sodium this compound has been shown to partially restore cAMP-activated chloride secretion in epithelial cells expressing the ΔF508-CFTR mutation by increasing the amount of the mutated protein in the plasma membrane. physiology.org

In laboratory models, combining sodium this compound with low-temperature conditions has been shown to have a synergistic effect, markedly upregulating the surface expression of the ΔF508 CFTR protein. nih.gov this compound was found to increase the levels of ΔF508 mRNA and protein expression. nih.gov While this compound alone did not significantly increase the functional expression of ΔF508 CFTR at the cell surface in this particular study, its combination with other treatments holds promise. nih.gov

However, the effects of this compound on CFTR function can be complex. Some research indicates that while this compound can increase the amount of CFTR at the apical membrane, it may also reduce chloride secretion in certain cell types, possibly by affecting other cellular components like the Na-K-ATPase. physiology.org Furthermore, patch clamp studies have shown that this compound can directly block the CFTR Cl(-) channel from the cytoplasmic side in a voltage-dependent manner. researchgate.net

The following table outlines the observed effects of this compound in cystic fibrosis research models.

Research ModelTreatmentKey Findings
CF epithelial cells (ΔF508)This compoundPartially restores cAMP-activated Cl− secretion by increasing ΔF508-CFTR in the plasma membrane. physiology.org
ΔF508 CFTR cell lineThis compoundCan act as a "chaperone-like" molecule. nih.gov
CFTR-transfected mammalian cellsThis compound and 4-phenylthis compoundCauses a voltage-dependent block of CFTR Cl(-) currents from the cytoplasmic side. researchgate.net
ΔF508 and wild-type cellsSodium this compound and low temperatureCombination treatment leads to a synergistic increase in both ΔF508 mRNA and surface protein levels. nih.gov

Research Methodologies and Analytical Approaches

In Vitro Cell Culture Models (e.g., colonocytes, immune cells, cancer cell lines)

In vitro cell culture models are fundamental for dissecting the direct cellular and molecular mechanisms of butyrate, offering a controlled environment to study its effects on specific cell types.

This compound serves as the primary energy source for normal colonocytes, promoting their turnover and contributing to the maintenance of gut homeostasis. spandidos-publications.comresearchgate.net In contrast, its effects on cancer cells are often paradoxical and therapeutic. This compound has been shown to induce apoptosis and inhibit proliferation across a variety of cancer cell lines, including colorectal cancer cells (SW480, CT26, HCT116, HT29), hepatocellular carcinoma (HuH-7), lung cancer (A549, H520), and cells from breast, gastric, and cervical cancers. spandidos-publications.comresearchgate.netmdpi.comuab.edufrontiersin.orgresearchgate.netresearchgate.netfrontiersin.org

The mechanisms underlying these anti-cancer effects are diverse, involving the inhibition of histone deacetylases (HDACs), induction of cell cycle arrest (typically at G0/G1 or G2/M phases), and the triggering of apoptosis via the mitochondrial pathway. spandidos-publications.comresearchgate.netfrontiersin.orgnih.gov this compound can also promote autophagy and increase the accumulation of reactive oxygen species (ROS) in cancer cells. frontiersin.org Specific signaling pathways modulated by this compound in cancer cells include the upregulation of Toll-like receptor 4 (TLR4) expression, phosphorylation of mitogen-activated protein kinases (MAPKs) such such as extracellular signal-regulated kinase (ERK), tumor protein 38 (p38), and c-Jun NH2-terminal kinase (JNK), as well as nuclear factor-kappa B (NF-κB) p65, leading to the promotion of tumor necrosis factor-alpha (TNF-α) secretion. spandidos-publications.com Additionally, this compound can inhibit Wnt/β-catenin signaling and regulate p38 MAPK in HCT116 cells. researchgate.netresearchgate.net Its influence extends to microRNA (miRNA) expression, with studies showing differential expression of miRNAs like miR-139 and miR-542 in colorectal cancer cells. mdpi.com

This compound also impacts immune cells, generally by suppressing pro-inflammatory cytokines and promoting anti-inflammatory responses. researchgate.net However, some studies indicate it can increase the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), granzyme B, and perforin (B1180081) from CD8+ T cells, and increase peripheral blood CD4+ T cells. frontiersin.org

The table below summarizes key findings from in vitro cell culture studies on this compound.

Table 4.1.1: Key Findings from In Vitro Cell Culture Models

Cell Type / Model SystemKey Findings of this compound TreatmentCitation
Colon Cancer Cells (SW480, CT26)Apoptosis induction, upregulation of TLR4 expression, phosphorylation of MAPKs and NF-κB, promotion of TNF-α secretion. spandidos-publications.com
Colorectal Cancer Cells (HCT116)Apoptosis induction, cell cycle arrest, altered expression of 2447 protein-coding genes and 113 miRNAs (e.g., miR-139, miR-542), regulation of p38 MAPK. researchgate.netmdpi.com
Bovine Epithelial CellsSignificant impact on ~11,408 genes (FDR < 0.05), affecting cell morphological changes, cell cycle arrest, and apoptosis. nih.gov
Human Colon Cancer Cells (HT29)Growth inhibition, apoptosis, altered ubiquitin-proteasome system components, upregulation of pro-apoptotic (caspase-4, cathepsin D) and anti-apoptotic (hsp27) proteins, remodeling of actin cytoskeleton, inhibition of protein biosynthesis, dysregulation of cell stress response. uab.eduresearchgate.net

Animal Models (e.g., germ-free mice, high-fat diet models, disease models)

Animal models are critical for investigating the systemic and physiological effects of this compound, including its impact on metabolism, inflammation, and disease progression in vivo.

In high-fat diet (HFD) models, this compound supplementation has been shown to prevent and treat HFD-induced obesity, insulin (B600854) resistance, and hepatic steatosis in mice. mdpi.comoncotarget.comfrontiersin.orgmdpi.com Mechanistically, this compound improves glucose tolerance, increases the expression levels of phosphorylated adenosine (B11128) monophosphate kinase (AMPK) and glucose transporter-4 in adipose tissue, and can reverse HFD-induced shifts in the gut microbiota. mdpi.com Its anti-obesity effects are also linked to the promotion of energy expenditure, induction of mitochondrial function, activation of the adiponectin-mediated pathway, increased ATP consumption, induction of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) activity, and upregulation of genes involved in lipolysis and fatty acid β-oxidation. oncotarget.commdpi.com this compound also reduces intrahepatic lipid accumulation and liver weight, and promotes thermogenesis in brown adipose tissue through the activation of lysine-specific demethylase 1 (LSD1). mdpi.com Furthermore, engineered this compound-producing bacteria, such as Bacillus subtilis strain BsS-RS06551, have demonstrated the ability to retard body weight gain and visceral fat accumulation, improve glucose and insulin tolerance, and reduce liver damage in HFD-fed mice. asm.org

In various disease models, this compound exhibits protective effects. For instance, it protects mice against methionine–choline-deficient (MCD) diet-induced non-alcoholic steatohepatitis (NASH). frontiersin.org This protection is mediated by improved gut barrier function, attenuated inflammation (evidenced by reduced pro-inflammatory cytokines like IL-1α, IL-1β, and TNF-α, and increased anti-inflammatory IL-4 and IL-10), reduced endotoxin (B1171834) levels, and decreased expression of alpha-smooth muscle actin (α-SMA), a marker of fibrosis. frontiersin.org In colorectal cancer mouse models, short-chain fatty acid (SCFA) mixtures, including this compound, have been observed to suppress azoxymethane/dextran sodium sulfate (B86663) (AOM/DSS)-induced tumors by inhibiting cyclooxygenase-2 (COX-2) expression. researchgate.net Dietary pectin, which increases this compound production, has also been shown to enhance the anti-cancer effects of anti-PD-1 drugs by promoting T-cell infiltration in colorectal cancer mice. frontiersin.org Generally, in mouse intestines, this compound impacts processes related to growth, differentiation, and ion transport. nih.govnih.gov

The table below provides a summary of key findings from animal model studies involving this compound.

Table 4.2.1: Key Findings from Animal Models

Animal Model / InterventionKey Findings of this compound TreatmentCitation
High-Fat Diet (HFD)-induced obese miceReduced body weight gain, decreased abdominal fat ratio, improved glucose tolerance and insulin sensitivity, reduced liver damage, increased energy expenditure, enhanced mitochondrial function, altered gut microbiota composition. mdpi.comoncotarget.commdpi.comasm.org
Methionine–Choline-Deficient (MCD) diet-induced NASH miceImproved gut barrier function, attenuated inflammation (reduced pro-inflammatory, increased anti-inflammatory cytokines), reduced endotoxin levels, reduced hepatic fibrosis markers (α-SMA). frontiersin.org
AOM/DSS-induced colorectal cancer miceSuppressed tumor formation, inhibited COX-2 expression, enhanced anti-PD-1 efficacy, promoted T-cell infiltration. researchgate.netfrontiersin.org

Genomic and Proteomic Techniques

Genomic and proteomic techniques offer deep insights into how this compound influences gene expression, chromatin structure, protein profiles, and microbial community dynamics.

Gene expression analysis, particularly using RNA sequencing (RNA-seq), is widely employed to identify and quantify changes in gene transcription induced by this compound. mdpi.comnih.govplos.orgresearchgate.netresearchgate.net

Studies using RNA-seq have revealed significant transcriptional impacts of this compound. For instance, in bovine epithelial cells, this compound treatment significantly affected approximately 11,408 genes (with a false discovery rate, FDR < 0.05), influencing cellular processes such as morphological changes, cell cycle arrest, and apoptosis. nih.gov In human HCT116 colorectal cancer cells, this compound induced differential expression of 2,447 protein-coding genes (1,110 downregulated and 1,337 upregulated) and 113 microRNAs (50 downregulated and 63 upregulated). mdpi.com In in vivo studies, dietary this compound glycerides (BG) in broiler chickens were found to influence gene expression related to lipid metabolism and inflammatory/immunological responses in the jejunum and liver, specifically impacting genes within the peroxisome proliferator-activated receptor-alpha (PPAR-α) signaling pathway, such as THRSP and EGR-1. plos.org The integration of RNA-seq data with epigenetic profiling techniques like ChIP-seq and ATAC-seq further underscores this compound's transcriptional impact, demonstrating the upregulation of differentiation-related genes and the suppression of cell cycle regulators. news-medical.net

The table below outlines specific findings from gene expression analysis.

Table 4.3.1.1: Key Findings from Gene Expression Analysis

TechniqueModel SystemKey Findings of this compound TreatmentCitation
RNA-seqBovine Epithelial CellsApproximately 11,408 genes significantly impacted (FDR < 0.05), affecting cell morphology, cell cycle, and apoptosis. nih.gov
RNA-seqHCT116 Colorectal Cancer Cells2,447 protein-coding genes differentially expressed (1,110 downregulated, 1,337 upregulated); 113 miRNAs differentially expressed (50 downregulated, 63 upregulated). mdpi.com
RNA-seqBroiler Chicken Jejunum and Liver (in vivo)Altered gene expression related to lipid metabolism and inflammatory/immunological responses; significant impact on PPAR-α signaling pathway genes (e.g., THRSP, EGR-1). plos.org

This compound is well-established as a potent histone deacetylase (HDAC) inhibitor, a key mechanism through which it induces histone hyper-acetylation and exerts epigenomic regulation of gene expression. researchgate.netfrontiersin.orgnih.gov

Chromatin immunoprecipitation followed by sequencing (ChIP-seq) is extensively used to map the genome-wide locations of histone butyrylation (Kbu), a unique acyl lysine (B10760008) histone mark. nih.govnih.govnews-medical.net Studies have shown that Kbu is associated with active regulatory elements and, in colorectal cancer cells and mouse intestines, promotes processes such as growth, differentiation, and ion transport. nih.govnih.gov

Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) is employed to assess changes in chromatin accessibility. This compound treatment consistently leads to increased chromatin accessibility. nih.govnih.govnews-medical.netmdpi.com For example, in colorectal cancer cells, this compound treatment resulted in a substantial increase in chromatin accessibility, with over three times as many differentially accessible sites compared to propionate (B1217596) (38,089 positive fold-change out of 71,318 identified sites). nih.govnih.gov In bovine cells, 21,347 differentially accessible regions (DARs) were identified following this compound treatment, predominantly located in distal intergenic regions, introns, and promoters, influencing terms related to digestive system development, regulation of epithelial cells, and cell adhesion. mdpi.com The integration of ChIP-seq, CUT&Tag, ATAC-seq, and RNA-seq data provides a comprehensive view of how this compound-induced histone modifications lead to enhanced chromatin accessibility and subsequent transcriptional activation of target genes. news-medical.net

The table below summarizes key findings from epigenetic profiling studies on this compound.

Table 4.3.2.1: Key Findings from Epigenetic Profiling

TechniqueModel SystemKey Findings of this compound TreatmentCitation
ChIP-seq (Histone Butyrylation)Colorectal Cancer Cells & Mouse Intestines (in vivo)Mapping of H3K18bu and H4K12bu; Kbu associated with active regulatory elements; promotes growth, differentiation, and ion transport. nih.govnih.govnews-medical.net
ATAC-seq (Chromatin Accessibility)Colorectal Cancer CellsIncreased chromatin accessibility; 38,089 sites showed positive fold-change out of 71,318 differentially accessible sites. nih.govnih.gov
ATAC-seq (Chromatin Accessibility)Bovine Cells (MDBK)21,347 differentially accessible regions (DARs) identified, primarily in distal intergenic regions, introns, and promoters; related to digestive system, epithelial cell regulation, and cell adhesion. mdpi.com

Understanding the role of this compound often involves analyzing the microbial communities that produce it. Both 16S rRNA gene sequencing and metagenomics are crucial for this purpose.

16S rRNA gene sequencing is a widely used method to profile microbial communities, typically providing resolution at the genus level. frontiersin.orgkjom.orgbiorxiv.org Studies using this technique have revealed differences in the ratios of prominent phyla like Firmicutes and Bacteroidetes, as well as the abundance of specific this compound-producing bacteria, when comparing DNA- and cDNA-based analyses. kjom.org Additionally, a positive correlation has been observed between lactic acid bacteria (LAB) and butyric acid content in fermented foods. frontiersin.org

Metagenomics, which involves sequencing all microbial DNA in a sample, offers a more comprehensive view by providing detailed microbial genome information, functional annotations, and insights into metabolic pathways. frontiersin.orgbiorxiv.orgnih.govmdpi.com This approach allows for the derivation of this compound production capacity (BPC) indices, with the highest scores typically found in human and non-human animal guts, as well as certain plant-soil systems. nih.gov Metagenomics can identify specific this compound-oxidizing bacteria, such as Syntrophomonas, and reveal functional redundancy in SCFA degradation within microbial communities. mdpi.com It is also instrumental in exploring the mechanisms by which engineered this compound-producing bacteria influence host function and intestinal flora changes, particularly in models of obesity. asm.org The integration of both 16S rRNA and metagenomic sequencing data can improve statistical efficiency and provide a more holistic understanding of microbial signatures and their functional potential. biorxiv.org

The table below summarizes key findings from microbial community analysis techniques.

Table 4.3.3.1: Key Findings from Microbial Community Analysis

TechniqueApplicationKey FindingsCitation
16S rRNA SequencingGut Microbiota CompositionDifferences in Firmicutes/Bacteroidetes ratio and abundance of this compound producers between DNA- and cDNA-based analyses. kjom.org
MetagenomicsThis compound Production Capacity (BPC)Highest BPC scores found in human gut (median 2.99), non-human animal gut (median 2.91), and plant-soil systems (median 2.33). nih.gov
MetagenomicsMicrobial Functional PotentialIdentification of this compound-oxidizing bacteria (Syntrophomonas); demonstration of similar functional potential despite different community compositions (functional redundancy). mdpi.com

Proteomics involves the large-scale study of proteins, providing insights into the protein expression profiles and post-translational modifications influenced by this compound. Techniques such as 2D-DIGE (two-dimensional difference gel electrophoresis), MALDI-TOF mass spectrometry, and label-free quantitative proteomic analysis are commonly employed. researchgate.netuab.eduresearchgate.netnih.govplos.org

In human colon cancer cells (HT29), this compound treatment has been shown to alter the proteome, specifically affecting components of the ubiquitin-proteasome system. researchgate.net It can lead to the upregulation of both pro-apoptotic proteins (e.g., caspase-4, cathepsin D) and anti-apoptotic proteins (e.g., hsp27, antioxidant protein-2, pyruvate (B1213749) dehydrogenase E1). researchgate.net Proteomic analysis of HT29 cells and this compound-insensitive HT29-BR cells has identified that this compound influences processes such as actin cytoskeleton remodeling, inhibition of protein biosynthesis, and dysregulation of the cell stress response. uab.edu this compound was found to reduce the expression of proteins that promote cell proliferation and growth or inhibit apoptosis, while paradoxically increasing the expression of some oncogenic proteins (e.g., Crk-like protein, R-enolase, transketolase) and proteins involved in inflammatory and stress responses. uab.edu

Beyond mammalian systems, proteomic studies have also elucidated this compound's metabolic roles in other organisms. For instance, in the heterotrophic chlorophyte alga Polytomella sp., this compound assimilation led to significant changes in protein levels, with 119 proteins being overaccumulated when grown on this compound compared to acetate (B1210297), indicating additional metabolic steps for this compound assimilation, which occurs via the peroxisomal β-oxidation pathway. nih.gov In the this compound-producing gut anaerobe Fusobacterium varium, a proteome survey revealed increased concentrations of glycolytic enzymes in response to glucose, suggesting that glucose is a more efficient energy source than L-glutamate for this bacterium. nih.gov Proteomics has also been utilized to identify proteins involved in this compound-induced apoptosis and the development of this compound insensitivity in HCT116 colorectal cancer cells. researchgate.net

The table below summarizes key findings from proteomic studies on this compound.

Table 4.3.4.1: Key Findings from Proteomics

TechniqueModel SystemKey Findings of this compound TreatmentCitation
2D-DIGE, Mass SpectrometryHuman Colon Cancer Cells (HT29)Altered ubiquitin-proteasome system components; upregulation of pro-apoptotic (caspase-4, cathepsin D) and anti-apoptotic (hsp27) proteins; remodeling of actin cytoskeleton; inhibition of protein biosynthesis; dysregulation of cell stress response. uab.eduresearchgate.net
Quantitative ProteomicsPolytomella sp. (alga)119 proteins overaccumulated on this compound vs. acetate; this compound assimilation occurs via peroxisomal β-oxidation. nih.gov
Proteome Survey, MS AnalysisFusobacterium varium (this compound-producing gut anaerobe)Increased concentrations of glycolytic enzymes in response to glucose; glucose identified as a more efficient energy source than L-glutamate. nih.gov

Q & A

Q. What experimental models are commonly used to study butyrate's physiological roles in the gut?

In vitro models (e.g., colonocyte cell lines) and in vivo animal models (pigs/dogs over rodents due to closer gut physiology) are widely used. Key methods include fecal SCFA measurements, this compound supplementation assays, and RNA sequencing to assess gene expression changes in colonocytes. Resistant starch (RS) diets are often employed to modulate this compound production, with fermentation outcomes analyzed via gas chromatography . For differentiation studies, erythroleukemic cell lines treated with sodium this compound can model histone acetylation effects, requiring HDAC activity assays and Western blotting to track histone modifications .

Q. How can this compound-producing bacteria be identified in microbial communities?

Genomic screening targeting terminal genes in this compound synthesis pathways (e.g., but and buk genes for acetyl-CoA pathway) is critical. Use databases like Integrated Microbial Genomes (IMG) to screen genomes for pathway completeness. Metagenomic data analysis (e.g., HUMAnet3) can quantify pathway abundance in stool samples. Notably, 16S rRNA sequencing is insufficient; instead, qPCR or shotgun metagenomics with custom databases (e.g., 3,055 gene entries from Vital et al., 2014) are recommended .

Q. What statistical methods optimize this compound synthesis in esterification reactions?

Response Surface Methodology (RSM) with Central Composite Design (CCD) is standard for optimizing variables like molar ratio, catalyst concentration, and reaction time. For example, a 3-level CCD with 4 variables (e.g., butyric acid, n-butanol, catalyst, time) can model quadratic interactions. Validation via Artificial Neural Networks (ANN) improves accuracy, as ANN better handles nonlinear dynamics (R² = 0.9998 vs. 0.9862 for RSM) .

Advanced Research Questions

Q. How can the design-test-learn (DTL) cycle improve this compound production in synthetic microbiomes?

The DTL framework involves:

  • Design : Computational modeling (e.g., COMETS) to simulate community compositions and predict this compound output .
  • Test : High-throughput assembly of sub-communities (e.g., 25-species subsets) and measurement of species abundance (flow cytometry) and this compound (HPLC) .
  • Learn : Parameter estimation via machine learning (e.g., MiRNN) to refine interaction models (e.g., selection vs. complementarity effects) . Iterative cycles reduce prediction error by >30% in metabolite dynamics .

Q. What genomic and metagenomic strategies resolve contradictions in this compound pathway annotations?

Discrepancies arise from incomplete databases and horizontal gene transfer. Solutions include:

  • Genome mining : Use antiSMASH or PRISM to identify secondary pathways (e.g., lysine or glutarate pathways) in Firmicutes and Bacteroidetes .
  • Metagenomic binning : Group contigs by coverage and taxonomy (MetaBAT2) to assign pathways to specific taxa. For example, Lachnospiraceae dominate acetyl-CoA pathways, while Bacteroidetes utilize alternative routes .

Q. How do interspecies interactions impact this compound yield in microbial consortia?

Cross-feeding (e.g., acetate exchange) and competition (pH modulation) are critical. Experimental designs include:

  • This compound degradation assays : Track isotopic labeling (¹³C-butyrate) in microcosms to quantify cross-utilization .
  • Gnotobiotic models : Colonize germ-free mice with defined communities (e.g., Faecalibacterium prausnitzii + Bacteroides thetaiotaomicron) and measure this compound via LC-MS. Synergistic interactions increase yield by 40% compared to monocultures .

Q. What advanced methodologies validate HDAC inhibition by sodium this compound in epigenetic studies?

  • Chromatin immunoprecipitation (ChIP) : Compare H3/H4 acetylation levels in treated vs. untreated cells using anti-acetyl histone antibodies .
  • HDAC activity assays : Fluorescent substrates (e.g., Boc-Lys(Ac)-AMC) quantify enzyme inhibition. Dose-response curves (IC₅₀) confirm this compound’s potency (e.g., IC₅₀ = 0.5 mM for HDAC1) .

Methodological Notes

  • Contradictions in Synthesis Optimization : While RSM is widely used, ANN outperforms it in nonlinear systems (e.g., esterification with methanesulfonic acid vs. heteropolyacids) .
  • Data Gaps : this compound’s dual role in promoting homeostasis vs. fueling colorectal cancer remains unresolved. Single-cell RNA sequencing of colonocytes under this compound gradients can clarify context-dependent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.